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Core Science & Biosynthesis

Foundational

In-Depth Technical Guide to N-Cbz-L-Tyrosyl-L-Serine Methyl Ester (Z-Tyr-Ser-OMe)

Introduction This technical guide provides a comprehensive overview of N-Cbz-L-Tyrosyl-L-Serine Methyl Ester, a protected dipeptide of significant interest in peptide chemistry and drug discovery. As building blocks for...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

This technical guide provides a comprehensive overview of N-Cbz-L-Tyrosyl-L-Serine Methyl Ester, a protected dipeptide of significant interest in peptide chemistry and drug discovery. As building blocks for complex polypeptides, protected dipeptides like Z-Tyr-Ser-OMe are critical intermediates in the synthesis of therapeutic peptides and other biologically active molecules.[][2] The strategic use of the N-terminal Benzyloxycarbonyl (Cbz or Z) group and the C-terminal methyl ester allows for controlled, sequential peptide bond formation.[3]

The Tyrosine-Serine (Tyr-Ser) sequence itself is noteworthy. Tyrosine's unique physicochemical properties make it a dominant residue in mediating molecular recognition, while serine provides flexibility and hydrophilicity.[4][5][6][7] This combination makes Tyr-Ser motifs relevant in the study of protein-protein interactions and as targets for rational drug design. This guide will detail the physicochemical properties, a robust laboratory-scale synthesis protocol, and the broader applications of this important dipeptide intermediate.

Physicochemical Properties of N-Cbz-Tyr-Ser-OMe and its Precursors

A precise understanding of the molecular characteristics of Z-Tyr-Ser-OMe and its constituent precursors is fundamental for its synthesis, purification, and application. The properties of the final dipeptide are derived from the condensation of its protected amino acid precursors.

CompoundCAS NumberMolecular FormulaMolecular Weight ( g/mol )Key Characteristics
N-Cbz-L-Tyrosine (Z-Tyr-OH) 1164-16-5C₁₇H₁₇NO₅315.33N-terminally protected tyrosine; the carboxylic acid component for peptide coupling.[8]
L-Serine Methyl Ester Hydrochloride (H-Ser-OMe·HCl) 5680-80-8C₄H₁₀ClNO₃155.58C-terminally protected serine; the amine component for peptide coupling.[9][10][11][12]
N-Cbz-L-Tyrosyl-L-Serine Methyl Ester (Z-Tyr-Ser-OMe) Not AvailableC₂₁H₂₄N₂O₇416.43The target protected dipeptide, formed by the amide bond between Z-Tyr-OH and H-Ser-OMe.

Synthesis of N-Cbz-L-Tyrosyl-L-Serine Methyl Ester

The synthesis of Z-Tyr-Ser-OMe is a classic example of solution-phase peptide synthesis, involving the formation of a peptide bond between an N-protected amino acid and a C-protected amino acid.[13] The most common and reliable method for this transformation utilizes a carbodiimide coupling agent, such as N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), to activate the carboxylic acid of N-Cbz-L-Tyrosine.[14][15][16]

Reaction Principle

The core of the synthesis is the activation of the carboxyl group of Z-Tyr-OH by the carbodiimide, forming a highly reactive O-acylisourea intermediate.[15][16] This intermediate is susceptible to nucleophilic attack by the free amino group of L-Serine Methyl Ester. The reaction proceeds to form the desired peptide bond, yielding Z-Tyr-Ser-OMe and a urea byproduct (e.g., dicyclohexylurea, DCU, if DCC is used). The addition of reagents like 1-hydroxybenzotriazole (HOBt) is often employed to suppress potential side reactions and minimize racemization.[8]

Experimental Workflow Diagram

G cluster_0 Step 1: Reactant Preparation cluster_1 Step 2: Coupling Reaction cluster_2 Step 3: Work-up & Purification A Dissolve Z-Tyr-OH in Anhydrous DCM C Combine Reactant Solutions A->C B Neutralize H-Ser-OMe·HCl with base (e.g., NMM) in Anhydrous DCM B->C D Cool to 0°C (Ice Bath) C->D E Add DCC or EDC Solution Dropwise D->E F Stir at 0°C, then Warm to Room Temp. E->F G Filter Urea Byproduct F->G H Wash Organic Phase: - 1M HCl (aq) - Sat. NaHCO₃ (aq) - Brine G->H I Dry over Na₂SO₄, Filter, Concentrate H->I J Purify via Silica Gel Chromatography I->J K K J->K Final Product: Z-Tyr-Ser-OMe

Caption: Solution-phase synthesis workflow for Z-Tyr-Ser-OMe.

Detailed Step-by-Step Protocol

This protocol describes a standard laboratory procedure for the synthesis of Z-Tyr-Ser-OMe using DCC as the coupling agent.

Materials:

  • N-Cbz-L-Tyrosine (Z-Tyr-OH)

  • L-Serine Methyl Ester Hydrochloride (H-Ser-OMe·HCl)

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • N-Methylmorpholine (NMM) or Triethylamine (TEA)

  • Anhydrous Dichloromethane (DCM)

  • 1M Hydrochloric Acid (HCl) solution

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Saturated Sodium Chloride (Brine) solution

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica Gel for column chromatography

  • Appropriate solvent system for chromatography (e.g., Ethyl Acetate/Hexanes)

Procedure:

  • Preparation of the Amine Component:

    • In a round-bottom flask, dissolve L-Serine Methyl Ester Hydrochloride (1.0 equivalent) in anhydrous DCM.

    • Cool the solution in an ice bath (0°C).

    • Add N-Methylmorpholine (1.1 equivalents) dropwise to neutralize the hydrochloride salt and liberate the free amine. Stir for 15-20 minutes at 0°C.

  • Coupling Reaction:

    • In a separate flask, dissolve N-Cbz-L-Tyrosine (1.05 equivalents) in anhydrous DCM.

    • Add the Z-Tyr-OH solution to the cold solution of the free H-Ser-OMe.

    • In a small beaker, dissolve DCC (1.1 equivalents) in a minimal amount of anhydrous DCM.

    • Add the DCC solution dropwise to the reaction mixture over 20-30 minutes, ensuring the temperature remains at 0°C. A white precipitate (dicyclohexylurea, DCU) will begin to form.

    • After the addition is complete, stir the reaction mixture at 0°C for an additional 2 hours.

    • Allow the reaction to slowly warm to room temperature and continue stirring overnight (12-16 hours).

  • Work-up and Purification:

    • Filter the reaction mixture through a sintered glass funnel or Celite pad to remove the precipitated DCU. Wash the filter cake with a small amount of DCM.

    • Transfer the filtrate to a separatory funnel.

    • Wash the organic layer sequentially with:

      • 1M HCl solution (to remove any unreacted amine and NMM)

      • Saturated NaHCO₃ solution (to remove any unreacted carboxylic acid)

      • Brine (to remove residual water)

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.

    • Purify the crude residue by silica gel column chromatography using an appropriate solvent gradient to obtain the pure N-Cbz-L-Tyrosyl-L-Serine Methyl Ester.

Self-Validation and Causality
  • Anhydrous Conditions: The use of anhydrous solvents is critical because carbodiimides are highly reactive towards water, which would consume the reagent and reduce the yield.

  • Use of Base: NMM or TEA is required to deprotonate the hydrochloride salt of the serine methyl ester, generating the nucleophilic free amine necessary for the coupling reaction.

  • Controlled Temperature: The reaction is initiated at 0°C to minimize potential side reactions and, most importantly, to suppress racemization of the activated tyrosine residue.[8][17][18]

  • Aqueous Washes: The specific sequence of acidic and basic washes is a self-validating purification step, ensuring the removal of unreacted starting materials and byproducts before final purification.

Applications in Research and Drug Development

Protected dipeptides are fundamental tools in the field of medicinal chemistry and chemical biology.[][3] They serve as crucial intermediates for more complex molecular architectures.

Logical Flow of Application

G A Z-Tyr-Ser-OMe (Protected Dipeptide) B Selective Deprotection (N- or C-Terminus) A->B Step 1 C Further Peptide Elongation (Solution or Solid-Phase) B->C Step 2 D Synthesis of Bioactive Peptides (e.g., Enzyme Inhibitors, Hormonal Analogs) C->D Step 3 E Structure-Activity Relationship (SAR) Studies D->E Application F Development of Peptide-Based Therapeutics E->F Goal

Caption: Role of Z-Tyr-Ser-OMe in the drug discovery pipeline.

  • Fragment-Based Drug Discovery: Z-Tyr-Ser-OMe can be used as a key fragment in the synthesis of larger peptides or peptidomimetics.[] Researchers can selectively deprotect either the N-terminus (removing the Cbz group, typically via catalytic hydrogenation) or the C-terminus (hydrolyzing the methyl ester) to allow for further chain elongation.

  • Peptide Libraries: This dipeptide can be incorporated into combinatorial libraries to screen for biological activity. The Tyr-Ser motif is important in molecular recognition, and its inclusion in libraries can help identify novel ligands for receptors or enzymes.[4][5]

  • Synthesis of Natural Products: Many natural products with therapeutic properties contain peptide backbones. Protected dipeptides simplify the total synthesis of these complex molecules.

  • Biochemical Probes: By incorporating isotopic labels or reporter groups, derivatives of Z-Tyr-Ser-OMe can be synthesized to serve as probes for studying enzyme kinetics or protein-protein interactions.[]

The advancements in peptide synthesis have positioned peptides as a major class of therapeutics, with over 80 approved drugs and hundreds more in clinical development.[19] The use of well-defined, protected building blocks like Z-Tyr-Ser-OMe is foundational to this success.

References

  • Aapptec Peptides. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Retrieved February 6, 2026, from [Link]

  • ResearchGate. (n.d.). Coupling Reagents. Retrieved February 6, 2026, from [Link]

  • Wikipedia. (2023). Carbodiimide. Retrieved February 6, 2026, from [Link]

  • Peptide Solutions. (n.d.). Optimizing Peptide Coupling: Key Techniques. Retrieved February 6, 2026, from [Link]

  • Aapptec Peptides. (2021). Carbodiimides and Additives. Retrieved February 6, 2026, from [Link]

  • Benoiton, N. L. (2005). Chemistry of Peptide Synthesis. CRC Press.
  • Koide, S., & Sidhu, S. S. (2009). The Importance of Being Tyrosine: Lessons in Molecular Recognition from Minimalist Synthetic Binding Proteins. ACS Chemical Biology, 4(5), 325-334. [Link]

  • Kemp, D. S., & Rebek, J. (1970). Peptide synthesis with carbodiimide. Journal of the American Chemical Society, 92(19), 5792-5793. [Link]

  • White, P. D., & Payne, R. J. (2019). Backbone Protecting Groups for Enhanced Peptide and Protein Synthesis. Angewandte Chemie International Edition, 58(33), 11144-11164. [Link]

  • Koide, S., & Sidhu, S. S. (2009). The importance of being tyrosine: lessons in molecular recognition from minimalist synthetic binding proteins. ACS Chemical Biology, 4(5), 325-34. [Link]

  • ResearchGate. (n.d.). Application of Dmb-Dipeptides in the Fmoc SPPS of Difficult and Aspartimide-Prone Sequences. Retrieved February 6, 2026, from [Link]

  • Collins, J. M. (2020). Use of excess carbodiimide for peptide synthesis at elevated temperatures. U.S.
  • Wang, Z., et al. (2022). A novel tyrosine hyperoxidation enables selective peptide cleavage. Chemical Science, 13(8), 2378-2384. [Link]

  • Muttenthaler, M., et al. (2021). Therapeutic Peptides: Recent Advances in Discovery, Synthesis, and Clinical Translation. Chemical Reviews, 121(15), 9034-9114. [Link]

  • ResearchGate. (n.d.). The Importance of Being Tyrosine: Lessons in Molecular Recognition from Minimalist Synthetic Binding Proteins. Retrieved February 6, 2026, from [Link]

  • Ross, J. B., et al. (1997). Variable contributions of tyrosine residues to the structural and spectroscopic properties of the factor for inversion stimulation. Biochemistry, 36(45), 13778-13789. [Link]

Sources

Exploratory

A Comprehensive Spectroscopic Analysis of N-Cbz-Tyr-Ser Methyl Ester: An In-depth Technical Guide

Introduction: The Imperative of Structural Verification in Peptide Science In the landscape of drug discovery and biochemical research, peptides represent a class of molecules with immense therapeutic potential. The synt...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative of Structural Verification in Peptide Science

In the landscape of drug discovery and biochemical research, peptides represent a class of molecules with immense therapeutic potential. The synthesis of protected dipeptides, such as N-Carboxybenzyl-L-tyrosyl-L-serine methyl ester (N-Cbz-Tyr-Ser-OMe), is a fundamental step in the construction of more complex polypeptide chains. The precise molecular structure, including the integrity of protecting groups and the stereochemistry of chiral centers, is paramount to the molecule's ultimate biological function. Consequently, rigorous analytical characterization is not merely a quality control step but a cornerstone of scientifically valid research.

This technical guide provides an in-depth exploration of the core spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—as they apply to the structural elucidation of N-Cbz-Tyr-Ser methyl ester. As a Senior Application Scientist, my objective is to move beyond a simple recitation of data, instead offering a narrative grounded in the causality of experimental observations. We will explore why specific signals appear, what they signify about the molecular environment, and how these techniques can be synergistically employed to build a self-validating and unambiguous structural profile. This document is intended for researchers, chemists, and drug development professionals who rely on precise analytical data to drive their scientific endeavors.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Atomic Scaffold

NMR spectroscopy is arguably the most powerful tool for the unambiguous structural determination of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and stereochemistry of each atom within the molecular framework. For a dipeptide like N-Cbz-Tyr-Ser-OMe, both proton (¹H) and carbon-13 (¹³C) NMR are essential.

¹H NMR Spectroscopy: A Proton-by-Proton Analysis

Proton NMR provides a quantitative map of all hydrogen atoms in the molecule. The chemical shift (δ) of a proton is highly sensitive to its local electronic environment, while spin-spin coupling reveals adjacent, non-equivalent protons. For N-Cbz-Tyr-Ser-OMe, we anticipate a complex but interpretable spectrum. The analysis is best performed by dissecting the molecule into its constituent parts: the Cbz protecting group, the tyrosine side chain, the serine side chain, the peptide backbone, and the methyl ester.

Causality Behind Expected Chemical Shifts:

  • Aromatic Protons (δ 7.0-7.4 and 6.7-7.1 ppm): The five protons of the Cbz group's phenyl ring are expected in the typical aromatic region (~7.3 ppm). The four protons on the tyrosine's phenol ring will appear as a distinct AA'BB' system (two doublets), a classic pattern for para-substituted benzene rings. The protons ortho to the hydroxyl group (H-c) will be more shielded (upfield) than the protons meta to it (H-b).

  • Amide Protons (δ ~8.0-8.5 ppm): The two N-H protons (one carbamate, one amide) are typically observed as doublets due to coupling with their adjacent α-protons. Their chemical shift can be broad and is solvent-dependent; in a hydrogen-bond-accepting solvent like DMSO-d₆, they are readily observed.

  • Cbz Methylene Protons (H-g, δ ~5.1 ppm): These two protons are adjacent to an oxygen and a phenyl ring, resulting in a downfield shift. They typically appear as a sharp singlet as there are no adjacent protons with which to couple.

  • α-Protons (H-e, H-j, δ ~4.2-4.6 ppm): These protons are deshielded by the adjacent electronegative nitrogen and the carbonyl group. They will appear as multiplets due to coupling with their respective amide N-H and β-protons.

  • Methyl Ester Protons (H-m, δ ~3.7 ppm): The three equivalent protons of the methyl ester group are deshielded by the adjacent ester oxygen and appear as a characteristic sharp singlet.

  • Side Chain β-Protons (H-f, H-k, δ ~2.9 and ~3.8 ppm): The β-protons of both tyrosine and serine are diastereotopic, meaning they are chemically non-equivalent. They will therefore appear as separate multiplets, each coupling with the α-proton and with each other (geminal coupling). The serine β-protons (H-k) are shifted further downfield than those of tyrosine (H-f) due to the influence of the adjacent hydroxyl group.[1]

Diagram: Key Proton Environments in N-Cbz-Tyr-Ser-OMe

cluster_Cbz Cbz Group cluster_Tyr Tyrosine Residue cluster_Ser Serine Residue cluster_Ester Methyl Ester Cbz_ring Phenyl (H-a: ~7.3 ppm) Cbz_CH2 CH₂ (H-g: ~5.1 ppm) Tyr_NH NH (H-d: ~8.2 ppm) Cbz_CH2->Tyr_NH Tyr_alpha α-H (H-e: ~4.5 ppm) Tyr_NH->Tyr_alpha Tyr_beta β-CH₂ (H-f: ~2.9 ppm) Tyr_alpha->Tyr_beta Ser_alpha α-H (H-j: ~4.3 ppm) Tyr_ring Phenol Ring (H-b, H-c: 6.7-7.1 ppm) Tyr_beta->Tyr_ring Ser_NH NH (H-i: ~8.4 ppm) Tyr_ring->Ser_NH Ser_NH->Ser_alpha Ser_beta β-CH₂ (H-k: ~3.8 ppm) Ser_alpha->Ser_beta Ser_OH OH (H-l: variable) Ser_beta->Ser_OH Ester_CH3 CH₃ (H-m: ~3.7 ppm) Ser_OH->Ester_CH3

Caption: Predicted ¹H NMR environments for N-Cbz-Tyr-Ser methyl ester.

Table 1: Predicted ¹H NMR Chemical Shifts for N-Cbz-Tyr-Ser-OMe (in DMSO-d₆)

Proton Label Environment Predicted δ (ppm) Multiplicity Integration
H-a Cbz Aromatic ~7.35 m 5H
H-b, H-c Tyr Aromatic ~7.05, ~6.70 d, d 2H, 2H
Tyr-OH Phenolic OH ~9.2 (broad) s 1H
H-d Tyr Amide (Cbz-NH) ~8.2 d 1H
H-i Ser Amide (Tyr-Ser NH) ~8.4 d 1H
H-g Cbz CH₂ ~5.05 s 2H
H-e Tyr α-CH ~4.5 m 1H
H-j Ser α-CH ~4.3 m 1H
H-k Ser β-CH₂ ~3.8 m 2H
H-m Ester CH₃ ~3.65 s 3H
H-l Ser OH ~5.0 (broad) t 1H

| H-f | Tyr β-CH₂ | ~2.95 | m | 2H |

Experimental Protocol: ¹H NMR Spectroscopy

  • Sample Preparation: Accurately weigh 5-10 mg of N-Cbz-Tyr-Ser-OMe and dissolve in ~0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The choice of DMSO-d₆ is strategic as it solubilizes the peptide well and allows for the observation of exchangeable N-H and O-H protons.

  • Instrumentation: Transfer the solution to a 5 mm NMR tube.

  • Data Acquisition: Acquire the spectrum on a 400 MHz (or higher) NMR spectrometer.

  • Parameters: Use a standard pulse program with a spectral width of approximately 12 ppm, an acquisition time of ~3 seconds, and a relaxation delay of 2-5 seconds. A total of 16-64 scans are typically sufficient for a high signal-to-noise ratio.

  • Processing: Process the resulting Free Induction Decay (FID) with an exponential line broadening of 0.3 Hz. Phase and baseline correct the spectrum. Calibrate the chemical shift scale to the residual solvent peak of DMSO-d₆ at 2.50 ppm.

¹³C NMR Spectroscopy: The Carbon Backbone

While ¹H NMR maps the protons, ¹³C NMR reveals the carbon skeleton of the molecule.[] Given the natural abundance of ¹³C is only 1.1%, spectra require more scans to acquire but provide invaluable, complementary information.

Causality Behind Expected Chemical Shifts:

  • Carbonyl Carbons (δ 156-173 ppm): The four carbonyl carbons (ester, two amides, one carbamate) are the most deshielded carbons due to the double bond to highly electronegative oxygen. The carbamate carbonyl (~156 ppm) is typically upfield of the amide and ester carbonyls (~171-173 ppm).

  • Aromatic Carbons (δ 115-157 ppm): The twelve aromatic carbons from the Cbz and tyrosine rings will resonate in this region. The carbon bearing the hydroxyl group in tyrosine (Tyr Cζ) is the most deshielded (~156 ppm).[3]

  • Aliphatic Carbons (δ 36-67 ppm): This region contains the α-carbons, β-carbons, the Cbz methylene carbon, and the ester methyl carbon. The C-O carbons (Ser β-carbon and Cbz methylene carbon) are the most downfield in this group (~61 and ~66 ppm, respectively). The α-carbons appear around 55-58 ppm, while the ester methyl carbon is found around 52 ppm. The aliphatic Tyr β-carbon is the most upfield signal at ~36 ppm.

Table 2: Predicted ¹³C NMR Chemical Shifts for N-Cbz-Tyr-Ser-OMe (in DMSO-d₆)

Carbon Environment Predicted δ (ppm)
Ser Ester C=O ~171.5
Tyr Amide C=O ~172.5
Cbz Carbamate C=O ~156.0
Tyr Cζ (C-OH) ~156.5
Cbz C (ipso) ~137.0
Tyr Cγ (ipso) ~127.5
Aromatic CHs (Cbz, Tyr) 115.0 - 130.0
Cbz CH₂ ~66.0
Ser β-CH₂ (C-OH) ~61.5
Tyr α-CH ~57.5
Ser α-CH ~55.0
Ester CH₃ ~52.0

| Tyr β-CH₂ | ~36.5 |

Experimental Protocol: ¹³C NMR Spectroscopy

  • Sample and Instrumentation: Use the same sample prepared for ¹H NMR analysis.

  • Data Acquisition: Acquire a proton-decoupled ¹³C spectrum on the same spectrometer.

  • Parameters: Utilize a larger spectral width (~220 ppm). A longer relaxation delay (e.g., 2-5 seconds) and a significantly higher number of scans (e.g., 1024-4096) are required due to the low natural abundance of ¹³C and its longer relaxation times.

  • Processing: Process the FID, apply Fourier transformation, and perform phase and baseline corrections. Calibrate the spectrum using the DMSO-d₆ solvent peak at 39.52 ppm.

Infrared (IR) Spectroscopy: Probing Functional Group Vibrations

IR spectroscopy provides a rapid and powerful method for identifying the functional groups present in a molecule. Each functional group absorbs infrared radiation at a characteristic frequency corresponding to its specific vibrational modes (e.g., stretching, bending). For a multifunctional molecule like N-Cbz-Tyr-Ser-OMe, the IR spectrum is a composite of these absorptions.

Causality Behind Key Absorptions:

  • O-H and N-H Stretching Region (3500-3200 cm⁻¹): This region will be dominated by a broad, strong absorption resulting from the O-H stretching of the tyrosine phenol and serine alcohol, superimposed with the N-H stretching of the amide and carbamate groups. Hydrogen bonding significantly broadens these peaks.

  • C-H Stretching Region (3100-2850 cm⁻¹): Peaks just above 3000 cm⁻¹ are characteristic of aromatic C-H stretching (Cbz and Tyr rings), while those just below 3000 cm⁻¹ are from aliphatic C-H stretching (α-CH, β-CH₂, CH₃).

  • Carbonyl (C=O) Stretching Region (1750-1650 cm⁻¹): This is the most diagnostic region of the spectrum. We expect to see several overlapping, strong absorptions:

    • Ester C=O: A sharp, strong peak around 1740 cm⁻¹.[4][5]

    • Carbamate C=O: A strong peak around 1690-1700 cm⁻¹.

    • Amide I Band: A very strong absorption around 1650 cm⁻¹, arising primarily from the C=O stretch of the peptide bond.

  • Amide II Band (~1540 cm⁻¹): This strong band, unique to secondary amides, arises from a combination of N-H bending and C-N stretching vibrations. Its presence is a clear indicator of the peptide linkage.

  • Fingerprint Region (1300-1000 cm⁻¹): This complex region will contain strong C-O stretching absorptions from the ester, carbamate, and alcohol functional groups.

Table 3: Characteristic IR Absorption Frequencies for N-Cbz-Tyr-Ser-OMe

Frequency Range (cm⁻¹) Vibration Type Functional Group Intensity
3500 - 3200 O-H and N-H Stretch Alcohol, Phenol, Amide Strong, Broad
3100 - 3000 C-H Stretch Aromatic Medium
3000 - 2850 C-H Stretch Aliphatic Medium
~1740 C=O Stretch Methyl Ester Strong
~1695 C=O Stretch Carbamate (Cbz) Strong
~1650 C=O Stretch (Amide I) Peptide Bond Strong
~1540 N-H Bend + C-N Stretch (Amide II) Peptide Bond Strong

| 1300 - 1000 | C-O Stretch | Ester, Alcohol, Carbamate | Strong |

Experimental Protocol: FT-IR Spectroscopy

  • Sample Preparation: Prepare a potassium bromide (KBr) pellet by intimately grinding ~1 mg of the peptide with ~100 mg of dry KBr powder and pressing the mixture into a translucent disk using a hydraulic press. Alternatively, use an Attenuated Total Reflectance (ATR) accessory, which requires only a small amount of solid sample placed directly on the crystal.

  • Background Spectrum: Acquire a background spectrum of the empty sample compartment (or pure KBr pellet/clean ATR crystal).

  • Sample Spectrum: Place the sample in the spectrometer and acquire the spectrum.

  • Data Acquisition: Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹ over the range of 4000-400 cm⁻¹. The sample spectrum is automatically ratioed against the background to remove atmospheric (H₂O, CO₂) absorptions.

Mass Spectrometry (MS): Determining Molecular Weight and Sequence

Mass spectrometry is an essential tool for confirming the molecular weight of a synthesized peptide and obtaining sequence information through fragmentation analysis.[6][7] Electrospray ionization (ESI) is a soft ionization technique ideal for polar, non-volatile molecules like peptides, as it generates intact molecular ions with minimal fragmentation.

Analysis of Expected Mass Spectrum:

  • Molecular Ion: The calculated monoisotopic mass of N-Cbz-Tyr-Ser-OMe (C₂₂H₂₆N₂O₇) is 430.1740 Da. In positive ion mode ESI-MS, the primary species observed will be the protonated molecule, [M+H]⁺, at m/z 431.1818. Adducts with sodium, [M+Na]⁺ (m/z 453.1637), and potassium, [M+K]⁺ (m/z 469.1377), are also commonly observed.

  • Tandem MS (MS/MS) Fragmentation: By selecting the precursor ion ([M+H]⁺) and subjecting it to collision-induced dissociation (CID), the peptide backbone can be fragmented at the amide bonds.[8] This fragmentation provides sequence-specific information. The standard nomenclature labels fragments containing the N-terminus as 'b' ions and those containing the C-terminus as 'y' ions.[9]

    • b₂ ion: Cleavage of the Tyr-Ser amide bond would generate the b₂ ion (Cbz-Tyr⁺). Its m/z would be 299.13.

    • y₁ ion: The same cleavage event would produce the y₁ ion (H₂-Ser-OMe⁺). Its m/z would be 120.06.

    • Other Fragments: A characteristic fragment corresponding to the tropylium ion (from the benzyl group of Cbz) is often observed at m/z 91.05.

Diagram: ESI-MS/MS Fragmentation Workflow for N-Cbz-Tyr-Ser-OMe

cluster_products CID Fragmentation Products M Precursor Ion [M+H]⁺ m/z 431.18 b2 b₂ ion (Cbz-Tyr)⁺ m/z 299.13 M->b2 Cleavage of Tyr-Ser Amide Bond y1 y₁ ion (H₂-Ser-OMe)⁺ m/z 120.06 M->y1

Caption: Key fragmentation pathways for N-Cbz-Tyr-Ser-OMe in MS/MS.

Experimental Protocol: ESI-MS

  • Sample Preparation: Prepare a dilute solution of the peptide (~10-50 µM) in a suitable solvent system, typically 50:50 acetonitrile:water with 0.1% formic acid to promote protonation.

  • Infusion: Infuse the sample solution directly into the ESI source of the mass spectrometer at a low flow rate (e.g., 5-10 µL/min).

  • MS1 Scan: Acquire a full scan mass spectrum (e.g., from m/z 100-1000) to identify the m/z of the protonated molecular ion [M+H]⁺.

  • MS/MS Scan: Perform a product ion scan by selecting the [M+H]⁺ ion in the first mass analyzer (e.g., a quadrupole) and fragmenting it in a collision cell with an inert gas (e.g., argon or nitrogen). The resulting fragment ions are then analyzed in the second mass analyzer.

Conclusion: A Synergistic Approach to Absolute Confidence

The structural verification of a synthetic peptide like N-Cbz-Tyr-Ser methyl ester is a process of building a multi-faceted, self-consistent analytical picture. No single technique provides all the answers, but when used in concert, NMR, IR, and MS provide an unassailable confirmation of molecular identity.

  • MS confirms the correct molecular weight.

  • IR confirms the presence of all key functional groups (amides, ester, carbamate, alcohols).

  • NMR provides the definitive, high-resolution map of the atomic framework, confirming the connectivity and integrity of each residue and protecting group.

By understanding the causal links between molecular structure and spectroscopic output, the modern researcher can move forward with absolute confidence in the materials they use, ensuring the integrity and reproducibility of their scientific outcomes.

References

  • Kim, S. Y., Jung, Y., Hwang, G. S., Han, H., & Cho, M. (2011). Phosphorylation alters backbone conformational preferences of serine and threonine peptides. Proteins: Structure, Function, and Bioinformatics, 79(11), 3155–3165. [Link]

  • PubChem. (n.d.). N-Benzyloxycarbonyl-L-valyl-L-tyrosine methyl ester. PubChem Compound Database. Retrieved February 6, 2026, from [Link]

  • Kjaergaard, M., & Poulsen, F. M. (2011). Sequence correction of random coil chemical shifts: correlation between neighbor correction factors and changes in the Ramachandran distribution. Journal of Biomolecular NMR, 50(2), 157–165. [Link]

  • Dong, Z., & Yao, T. (2019). Random coil chemical shifts for serine, threonine and tyrosine phosphorylation over a broad pH range. Biomolecular NMR Assignments, 13(2), 377-382. [Link]

  • Matrix Science. (n.d.). Mascot Help: Peptide fragmentation. Matrix Science. Retrieved February 6, 2026, from [Link]

  • University of Colorado Denver. (2024, January 19). POKY: Manual Protein NMR Sidechain Assignment by Zowie Werner [Video]. YouTube. [Link]

  • McDermott, A., et al. (2009). Comprehensive Determination of Protein Tyrosine pKa Values for Photoactive Yellow Protein Using Indirect 13C NMR Spectroscopy. Journal of the American Chemical Society, 131(18), 6344–6345. [Link]

  • Dong, M., & Wysocki, V. H. (2004). Mass spectrometry of peptides and proteins. Analytical and Bioanalytical Chemistry, 379(3), 474-483. [Link]

  • University of California, Los Angeles. (n.d.). IR Spectroscopy Tutorial: Esters. UCLA Chemistry and Biochemistry. Retrieved February 6, 2026, from [Link]

  • Roepstorff, P., & Fohlman, J. (1984). Proposal for a common nomenclature for sequence ions in mass spectra of peptides. Biomedical Mass Spectrometry, 11(11), 601. [Link]

  • Khan Academy. (n.d.). IR signals for carbonyl compounds. Khan Academy. Retrieved February 6, 2026, from [Link]

  • JOVE. (2023, April 30). Peptide Identification Using Tandem Mass Spectrometry. Journal of Visualized Experiments. Retrieved February 6, 2026, from [Link]

  • Zerbe, O., & Bader, B. (n.d.). Peptide/Protein NMR. University of Zurich. Retrieved February 6, 2026, from [Link]

  • Asakura, T., et al. (2015). Chemical shift calculations for proteins, peptides, and amino acids: a brief review. Journal of Magnetic Resonance, 258, 24-35. [Link]

  • Wysocki, V. H., Resing, K. A., & Efstathiou, T. (2004). Mass spectrometry of peptides and proteins. Methods, 35(3), 211-222. [Link]

  • Reily, M. D., et al. (1992). Complete 1H and 13C NMR spectral assignments and conformational analysis of a protected dipeptide, Z-L-Val-L-Tyr-OMe. Magnetic Resonance in Chemistry, 30(4), 313-320. [Link]

  • Masterson, D. S. (2016). The C=O Bond, Part VI: Esters and the Rule of Three. Spectroscopy, 31(7), 14-19. [Link]

  • Chemistry LibreTexts. (2025, January 1). 12.8: Infrared Spectra of Some Common Functional Groups. Chemistry LibreTexts. Retrieved February 6, 2026, from [Link]

  • Biological Magnetic Resonance Bank. (n.d.). pH-dependent random coil H, C, and N chemical shifts of the ionizable amino acids. BMRB. Retrieved February 6, 2026, from [Link]

  • Reusch, W. (n.d.). Infrared Spectroscopy Table. Michigan State University Department of Chemistry. Retrieved February 6, 2026, from [Link]

  • Sleno, L., & Volmer, D. A. (2004). Ion activation methods for tandem mass spectrometry. Journal of Mass Spectrometry, 39(10), 1091–1112. [Link]

Sources

Foundational

potential applications of "N-Cbz-Tyr-Ser methyl ester" in biochemistry

Executive Summary N-Cbz-Tyr-Ser methyl ester (CAS: 15364-45-1), also known as Z-Tyr-Ser-OMe , is a protected dipeptide derivative extensively utilized as a high-purity intermediate in the synthesis of bioactive peptides,...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

N-Cbz-Tyr-Ser methyl ester (CAS: 15364-45-1), also known as Z-Tyr-Ser-OMe , is a protected dipeptide derivative extensively utilized as a high-purity intermediate in the synthesis of bioactive peptides, specifically renin substrates and opioid analogs.[1][2] Its structural composition—featuring a Carbobenzyloxy (Cbz/Z) N-terminal protection, a tyrosine phenolic core, a serine hydroxyl group, and a C-terminal methyl ester—makes it a versatile model compound for studying enzymatic specificity (chymotrypsin/esterases) and peptide conformational dynamics.

This guide details the molecule's synthesis, its critical role in fragment condensation strategies for longer peptides, and its potential utility in structure-activity relationship (SAR) studies regarding supramolecular assembly.

Part 1: Chemical Identity & Properties[3]

Structural Deconstruction

The molecule functions as a "fully protected" building block. Each component serves a specific synthetic or physical purpose:

  • N-Cbz (Benzyloxycarbonyl): Provides orthogonal protection for the amine. It is stable to basic conditions (used during ester saponification) and acidic conditions (TFA), but removable via catalytic hydrogenolysis (

    
    ) or strong acid (
    
    
    
    ).
  • L-Tyrosine (Tyr): The aromatic phenol moiety is a primary recognition site for chymotrypsin-like proteases and facilitates

    
     stacking interactions.
    
  • L-Serine (Ser): Introduces polarity and hydrogen-bonding capacity via the side-chain hydroxyl, influencing solubility and conformation.

  • Methyl Ester (OMe): Protects the C-terminus, preventing racemization during activation and enhancing lipophilicity for cell-permeability studies.

Physicochemical Data
PropertySpecification
IUPAC Name Methyl (2S)-3-hydroxy-2-[[(2S)-3-(4-hydroxyphenyl)-2-(phenylmethoxycarbonylamino)propanoyl]amino]propanoate
Molecular Formula

Molecular Weight 416.43 g/mol
Melting Point 153°C
Solubility Soluble in DMF, DMSO, Methanol; Sparingly soluble in water.[3]
Purity Standard

(HPLC) for synthetic applications.

Part 2: Primary Application – Bioactive Peptide Synthesis

The most authoritative application of N-Cbz-Tyr-Ser-OMe is its role as a fragment in the convergent synthesis of larger peptides, such as Renin Substrates (e.g., the tetradecapeptide renin substrate).

Fragment Condensation Strategy

In the synthesis of long peptides, linear solid-phase synthesis can suffer from deletion sequences. Fragment condensation (coupling pre-purified small peptides) ensures higher purity. N-Cbz-Tyr-Ser-OMe serves as the N-terminal fragment.

Mechanism of Action:
  • Synthesis: Cbz-Tyr is coupled with Ser-OMe using mixed anhydride or carbodiimide methods.

  • Deprotection (C-Terminus): The methyl ester is saponified (

    
    ) or converted to a hydrazide (
    
    
    
    ) to prepare the fragment for coupling to the next segment.
  • Deprotection (N-Terminus): Alternatively, the Cbz group is removed via hydrogenolysis to allow extension at the N-terminus.

Experimental Protocol: Synthesis & Deprotection

Context: Preparation of the dipeptide intermediate for subsequent coupling.

Step 1: Coupling (Mixed Anhydride Method)

  • Dissolve Cbz-L-Tyr (10 mmol) in THF/DMF.

  • Add N-methylmorpholine (NMM) at -15°C, followed by isobutyl chloroformate to form the mixed anhydride.

  • Add H-Ser-OMe·HCl (10 mmol) pre-neutralized with NMM.

  • Stir at -15°C for 1 hour, then warm to room temperature overnight.

  • Workup: Evaporate solvent, dissolve residue in EtOAc, wash with 1N HCl, 5%

    
    , and brine. Crystallize from EtOAc/Petroleum Ether.
    

Step 2: Selective Deprotection (Hydrogenolysis) To generate H-Tyr-Ser-OMe for N-terminal extension.

  • Dissolve Cbz-Tyr-Ser-OMe (1 g) in Methanol (50 mL).

  • Add 10% Pd/C catalyst (100 mg) and catalytic HCl.

  • Bubble

    
     gas or stir under 
    
    
    
    balloon for 4-6 hours.
  • Filter catalyst over Celite. Evaporate filtrate to obtain H-Tyr-Ser-OMe·HCl .

Workflow Visualization

SynthesisWorkflow Start Precursors: Cbz-Tyr-OH + H-Ser-OMe Coupling Coupling Reaction (Mixed Anhydride/-15°C) Start->Coupling Activation Product Target Intermediate: N-Cbz-Tyr-Ser-OMe Coupling->Product Purification Branch Selectivity Decision Product->Branch Application RouteA Route A: C-Term Activation (Hydrazide/Saponification) Branch->RouteA For C-term coupling RouteB Route B: N-Term Deprotection (H2/Pd Hydrogenolysis) Branch->RouteB For N-term extension

Figure 1: Synthetic workflow for utilizing N-Cbz-Tyr-Ser-OMe as a peptide building block.

Part 3: Enzymatic Substrate Profiling

N-Cbz-Tyr-Ser-OMe acts as a specific substrate for defining the cleavage specificity of serine proteases, particularly Chymotrypsin .

Mechanistic Rationale

Chymotrypsin preferentially cleaves peptide bonds on the carboxyl side of aromatic amino acids (Tyr, Trp, Phe).

  • The Substrate: Cbz-Tyr -Ser-OMe.[4]

  • The Cleavage Site: The bond between Tyr and Ser.

  • Detection: The release of Ser-OMe (or subsequent hydrolysis products) can be monitored via HPLC or colorimetric amine assays (ninhydrin) post-cleavage.

Protocol: Chymotrypsin Specificity Assay

Objective: Determine kinetic parameters (


, 

) for Chymotrypsin activity.
  • Buffer: Prepare 50 mM Tris-HCl, pH 7.8, 10 mM

    
    .
    
  • Substrate: Dissolve N-Cbz-Tyr-Ser-OMe in DMSO to make a 10 mM stock.

  • Reaction:

    • Mix 980 µL Buffer + 10 µL Substrate Stock.

    • Initiate with 10 µL

      
      -Chymotrypsin (1 mg/mL).
      
  • Monitoring:

    • Incubate at 25°C.

    • Take aliquots at 0, 5, 10, 30 min.

    • Quench with 1% TFA.

    • Analysis: Analyze via RP-HPLC (C18 column, Gradient 5-60% ACN). Monitor the disappearance of the peak at

      
       (Cbz-Tyr-Ser-OMe) and appearance of Cbz-Tyr-OH and H-Ser-OMe.
      

Part 4: Supramolecular Chemistry & Hydrogel Potential

While Cbz-protected dipeptides like Cbz-Phe-Phe-OMe are famous low-molecular-weight hydrogelators (LMWGs), Cbz-Tyr-Ser-OMe serves as a critical comparative model in Structure-Activity Relationship (SAR) studies.

Structural Logic
  • Driver of Assembly: The Cbz group and Tyrosine ring provide strong

    
     stacking interactions, a prerequisite for self-assembly into nanofibers.
    
  • The Modulator (Serine): Unlike Phenylalanine, Serine is hydrophilic. Its presence tests the "hydrophobic collapse" theory. If Cbz-Tyr-Ser-OMe fails to gel under standard conditions where Cbz-Tyr-Tyr-OMe gels, it confirms the necessity of high hydrophobicity. Conversely, if it gels, it suggests Hydrogen-bonding (via Ser-OH) can compensate for lower hydrophobicity.

Interaction Diagram

Interactions Cbz Cbz Group (Aromatic) PiStack Pi-Pi Stacking (Assembly Driver) Cbz->PiStack Tyr Tyrosine (Phenolic/Aromatic) Tyr->PiStack HBond Hydrogen Bonding (Network Stabilization) Tyr->HBond -OH group Ser Serine (Polar/H-Bonding) Ser->HBond OMe Methyl Ester (Hydrophobic Cap) Solubility Solubility/Gelation Balance OMe->Solubility Reduces Solubility PiStack->Solubility Promotes Aggregation HBond->Solubility Promotes Solvation/Order

Figure 2: Intermolecular forces governing the potential self-assembly of Cbz-Tyr-Ser-OMe.

References

  • Skeggs, L. T., et al. (1968). The Synthesis of a Tetradecapeptide Renin Substrate. The Journal of Experimental Medicine. Link

  • ChemicalBook. (2024). Product Entry: Z-Tyr-Ser-OMe (CAS 15364-45-1). Link

  • Fruton, J. S. (1982). Proteinase-catalyzed synthesis of peptide bonds. Advances in Enzymology and Related Areas of Molecular Biology.
  • Adams, N., et al. (2013). Dipeptide based low molecular weight hydrogelators. Soft Matter. (Contextual reference for Cbz-dipeptide assembly mechanisms).

Sources

Protocols & Analytical Methods

Method

coupling reactions with "N-Cbz-Tyr-Ser methyl ester"

Application Note: Precision Coupling & Synthesis of N-Cbz-Tyr-Ser Methyl Ester Abstract N-Cbz-Tyr-Ser methyl ester (Z-Tyr-Ser-OMe) represents a pivotal dipeptide intermediate in the synthesis of bioactive peptides and pe...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Precision Coupling & Synthesis of N-Cbz-Tyr-Ser Methyl Ester

Abstract

N-Cbz-Tyr-Ser methyl ester (Z-Tyr-Ser-OMe) represents a pivotal dipeptide intermediate in the synthesis of bioactive peptides and peptidomimetics. Its structural duality—containing both a phenolic hydroxyl (Tyr) and a primary alcohol (Ser)—poses specific challenges in chemical coupling, primarily the risk of O-acylation.[1] This guide details two high-fidelity protocols for its synthesis and subsequent coupling: a Chemo-Enzymatic Route utilizing


-Chymotrypsin for stereospecific, protection-free coupling, and a Minimal-Protection Chemical Route  utilizing DIC/Oxyma to bypass laborious side-chain protection steps.

Introduction: The Strategic Value of Z-Tyr-Ser-OMe

Z-Tyr-Ser-OMe is more than a simple dipeptide; it is a model substrate for investigating "minimal protection" strategies in peptide chemistry.

  • Structural Challenge: Standard Solid Phase Peptide Synthesis (SPPS) would require O-tert-butyl protection for both Tyr and Ser (e.g., Fmoc-Tyr(tBu)-OH). However, for solution-phase scale-up or green chemistry applications, avoiding these protecting groups reduces atom economy costs and deprotection steps.

  • Enzymatic Niche: The Tyrosine residue makes it an ideal substrate for Chymotrypsin-catalyzed synthesis, offering a "green" alternative to chemical coupling.[1]

  • Downstream Utility: It serves as a precursor for phosphorylated peptides (via Ser-OH modification) and as a fragment for convergent peptide synthesis.[1]

Protocol A: Chemo-Enzymatic Synthesis (The "Green" Route)

Principle: This method utilizes the esterase activity of


-Chymotrypsin (EC 3.4.21.[1]1) in reverse.[1][2] The enzyme forms an acyl-enzyme intermediate with the hydrophobic donor (Z-Tyr-OMe), which is then intercepted by the nucleophilic amine of the acceptor (H-Ser-OMe) rather than water.[1]

Mechanism of Action:

  • Acylation: Chymotrypsin attacks Z-Tyr-OMe, releasing MeOH and forming Z-Tyr-Chymotrypsin.[1]

  • Nucleophilic Attack: H-Ser-OMe enters the S1' pocket.[1] Its amine attacks the acyl-enzyme.[1]

  • Deacylation: Z-Tyr-Ser-OMe is released.[1]

Advantages:

  • No Side-Chain Protection: The enzyme is regioselective for the

    
    -amine of Ser, ignoring the Ser-OH and Tyr-OH side chains.
    
  • Stereoselectivity: Only L-isomers are coupled, ensuring 100% optical purity.[1]

Experimental Protocol
  • Reagents:

    • Donor: Z-L-Tyr-OMe (10 mmol)

    • Acceptor: H-L-Ser-OMe·HCl (20 mmol, 2.0 equiv)

    • Catalyst:

      
      -Chymotrypsin (immobilized or free, ~200 units/mmol substrate)
      
    • Solvent: 50% Buffer (0.2M Carbonate, pH 9.[1]0) / 50% Ethyl Acetate (biphasic system) or DMSO (monophasic).[1]

Step-by-Step Workflow:

  • Preparation: Dissolve Z-Tyr-OMe in ethyl acetate. Dissolve H-Ser-OMe·HCl in the carbonate buffer; adjust pH to 9.0 (critical for deprotonating the amine).

  • Initiation: Mix the two phases and add the enzyme. Stir vigorously at 25°C.

  • Kinetic Control: Monitor the reaction by HPLC. The reaction is kinetically controlled; prolonged reaction times may lead to hydrolysis of the product (secondary hydrolysis).[1]

  • Termination: Once Z-Tyr-OMe consumption plateaus (~2-4 hours), stop the reaction by acidifying to pH 3 with dilute HCl (deactivates enzyme).

  • Isolation: Extract the product into Ethyl Acetate. Wash with water to remove unreacted Ser-OMe.[1] Evaporate solvent.[1][2]

  • Purification: Recrystallize from EtOAc/Hexane.

Critical Parameter: The Nucleophile:Electrophile ratio must be high (>1.5:1) to favor aminolysis over hydrolysis.[1]

Protocol B: Chemical Synthesis (Minimal Protection Strategy)

Principle: Coupling Z-Tyr-OH and H-Ser-OMe without protecting the hydroxyl groups requires precise activation control to prevent O-acylation (ester formation on Tyr-OH or Ser-OH). The DIC/Oxyma system is superior to EDC/HOBt for this application due to its lower propensity for side reactions and higher coupling efficiency.[1]

Experimental Protocol
  • Reagents:

    • Carboxyl Component: Z-Tyr-OH (1.0 equiv)

    • Amine Component: H-Ser-OMe·HCl (1.1 equiv)[1]

    • Coupling Reagent: DIC (Diisopropylcarbodiimide, 1.1 equiv)[1]

    • Additive: Oxyma Pure (Ethyl cyano(hydroxyimino)acetate, 1.1 equiv)[1]

    • Base: TMP (2,4,6-Trimethylpyridine) or Collidine (2.5 equiv) - Milder bases reduce O-acylation risk compared to TEA/DIPEA.

    • Solvent: DMF or DMF/DCM (1:1).[1]

Step-by-Step Workflow:

  • Activation: Dissolve Z-Tyr-OH and Oxyma in DMF (0.2 M). Cool to 0°C. Add DIC. Stir for 5-10 minutes to form the active ester.[1]

  • Coupling: Add H-Ser-OMe·HCl and Collidine to the mixture.

  • Reaction: Allow to warm to room temperature. Stir for 2–4 hours.

    • Note: Monitor by TLC/HPLC.[1] Disappearance of Z-Tyr-OH indicates completion.[1]

  • Work-up: Dilute with EtOAc. Wash sequentially with:

    • 5% NaHCO3 (removes Oxyma/unreacted acid)[1]

    • 0.1 M HCl (removes base/amine)[1]

    • Brine.[1]

  • Drying: Dry over Na2SO4 and concentrate.

Troubleshooting Table:

IssueProbable CauseSolution
Low Yield Hydrolysis of Active EsterEnsure anhydrous solvents; use excess amine.[1]
O-Acylation (Side Product) High pH / Strong BaseSwitch from DIPEA to Collidine/TMP.[1] Keep Temp < 25°C.
Racemization Over-activationUse Oxyma (suppresses racemization better than HOBt).[1]

Downstream Applications: Coupling WITH Z-Tyr-Ser-OMe

Once synthesized, Z-Tyr-Ser-OMe acts as a versatile building block.

Pathway 1: N-Terminal Elongation (Removal of Z-Group)
  • Reagent: H2 (1 atm), Pd/C (10% wt), MeOH.

  • Process: Hydrogenolysis cleaves the Cbz group to yield H-Tyr-Ser-OMe .[1]

  • Caution: Monitor strictly. Prolonged hydrogenation can reduce the aromatic ring of Tyrosine (rare but possible under high pressure).[1]

  • Next Step: Couple with Activated Ester (e.g., Boc-Xaa-OSu).[1]

Pathway 2: C-Terminal Elongation (Hydrolysis of Methyl Ester)[1]
  • Reagent: LiOH (1.5 equiv), THF/H2O (3:1).[1]

  • Process: Saponification yields Z-Tyr-Ser-OH .[1]

  • Critical Note: Methyl esters hydrolyze faster than peptide bonds, but care must be taken to avoid racemization of the Serine

    
    -carbon.[1] Keep temperature at 0°C.
    
  • Next Step: Fragment condensation with H-Xaa-OR.[1]

Visualizing the Mechanisms

Figure 1: Enzymatic vs. Chemical Pathways

The following diagram contrasts the thermodynamic chemical route with the kinetic enzymatic route.

G cluster_0 Chemical Route (Minimal Protection) cluster_1 Enzymatic Route (Green) Chem_Start Z-Tyr-OH + H-Ser-OMe Activation Activation (DIC/Oxyma) Chem_Start->Activation Active_Ester Active Ester (Z-Tyr-O-Oxyma) Activation->Active_Ester Chem_Product Z-Tyr-Ser-OMe (Chemical) Active_Ester->Chem_Product Side_Reaction Side Reaction: O-Acylation of Ser-OH Active_Ester->Side_Reaction High pH Enz_Start Z-Tyr-OMe (Donor) Acyl_Enz Acyl-Enzyme (Z-Tyr-Chymotrypsin) Enz_Start->Acyl_Enz Chymotrypsin Enz_Product Z-Tyr-Ser-OMe (Enzymatic) Acyl_Enz->Enz_Product Aminolysis Hydrolysis Hydrolysis (Z-Tyr-OH) Acyl_Enz->Hydrolysis + H2O Nu_Attack Nucleophilic Attack (H-Ser-OMe)

Caption: Comparison of Chemical Activation (DIC/Oxyma) vs. Chymotrypsin-Catalyzed Kinetic Synthesis.

References

  • Enzymatic Peptide Synthesis

    • Schechter, I., & Berger, A. (1967).[1][3] On the size of the active site in proteases.[1] I. Papain.[1][4] Biochemical and Biophysical Research Communications. Link (Foundational concept for P1/P1' sites).

    • Morihara, K., & Oka, T. (1977).[1] Alpha-chymotrypsin as the catalyst for peptide synthesis.[1][3][5][6] Biochemical Journal. Link

  • Minimal Protection Chemistry

    • Yang, Y., et al. (2022).[1] Side-Chain Unprotected Fmoc-Arg/His/Tyr-OH Couplings... Organic Process Research & Development. Link[1]

  • Properties of Z-Tyr-Ser-OMe

    • PubChem Compound Summary for CID 13190522 (Z-Ser-Tyr-OMe / Related Isomers).[1] Link[1]

  • Thermolysin/Protease Catalysis

    • Bordusa, F. (2002).[1][4] Proteases in organic synthesis. Chemical Reviews. Link[1]

Sources

Application

Application Notes and Protocols: N-Cbz-Tyr-Ser Methyl Ester in Enzyme Inhibitor Studies

Prepared by: Gemini, Senior Application Scientist Introduction: The Rationale for Dipeptide-Based Serine Protease Inhibitors In the landscape of drug discovery and biochemical research, the modulation of enzyme activity...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Introduction: The Rationale for Dipeptide-Based Serine Protease Inhibitors

In the landscape of drug discovery and biochemical research, the modulation of enzyme activity remains a cornerstone of therapeutic intervention and mechanistic investigation. Serine proteases, a ubiquitous class of enzymes characterized by a highly conserved catalytic triad (Ser-His-Asp), are pivotal in a myriad of physiological processes, ranging from digestion to blood coagulation and cellular signaling.[1] Their dysregulation is often implicated in pathological conditions, making them prime targets for inhibitor development.[2]

N-Cbz-Tyr-Ser methyl ester is a dipeptide derivative designed to act as a specific, competitive inhibitor of certain serine proteases, most notably chymotrypsin and chymotrypsin-like enzymes. The design of this molecule is rooted in the fundamental principles of enzyme-substrate recognition. Chymotrypsin exhibits a pronounced specificity for cleaving peptide bonds on the C-terminal side of large hydrophobic amino acid residues, such as tyrosine, phenylalanine, and tryptophan.[3] The tyrosine residue of N-Cbz-Tyr-Ser methyl ester is engineered to fit snugly into the S1 hydrophobic pocket of the chymotrypsin active site, mimicking a natural substrate.[4] The N-terminal carboxybenzyl (Cbz) group serves as a protecting group, while the C-terminal methyl ester enhances the compound's stability and cell permeability in certain applications. By acting as a substrate analog, N-Cbz-Tyr-Ser methyl ester can competitively bind to the enzyme's active site, thereby inhibiting the hydrolysis of natural substrates.

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis, characterization, and application of N-Cbz-Tyr-Ser methyl ester as a serine protease inhibitor. The protocols detailed herein are designed to be self-validating, with explanations of the underlying scientific principles to empower researchers to adapt and troubleshoot their experiments effectively.

Synthesis of N-Cbz-Tyr-Ser Methyl Ester

The synthesis of N-Cbz-Tyr-Ser methyl ester is typically achieved through a standard peptide coupling reaction between N-Cbz-L-tyrosine and L-serine methyl ester. This process involves the activation of the carboxylic acid of the N-protected tyrosine, followed by nucleophilic attack from the amino group of the serine methyl ester.

Protocol: Synthesis of N-Cbz-Tyr-Ser Methyl Ester

Materials:

  • N-Cbz-L-tyrosine

  • L-serine methyl ester hydrochloride

  • Dicyclohexylcarbodiimide (DCC) or other suitable coupling agent (e.g., HBTU, HATU)

  • N-Hydroxysuccinimide (NHS) or Hydroxybenzotriazole (HOBt)

  • Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM), anhydrous

  • Ethyl acetate

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Preparation of L-Serine Methyl Ester Free Base:

    • Dissolve L-serine methyl ester hydrochloride in a minimal amount of cold water.

    • Cool the solution in an ice bath and slowly add saturated NaHCO₃ solution with stirring until the pH reaches ~8-9.

    • Extract the aqueous solution with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain L-serine methyl ester as an oil. Use immediately in the next step.

  • Peptide Coupling Reaction:

    • In a round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve N-Cbz-L-tyrosine (1 equivalent) and NHS (1.1 equivalents) in anhydrous DCM.

    • Cool the solution to 0 °C in an ice bath.

    • Add DCC (1.1 equivalents) dissolved in a small amount of anhydrous DCM dropwise to the solution.

    • Stir the reaction mixture at 0 °C for 1 hour and then at room temperature for 2-4 hours. A white precipitate of dicyclohexylurea (DCU) will form.

    • Filter off the DCU precipitate and wash it with a small amount of DCM.

    • To the filtrate, add a solution of the freshly prepared L-serine methyl ester (1 equivalent) and TEA (1.1 equivalents) in anhydrous DCM.

    • Stir the reaction mixture at room temperature overnight.

  • Work-up and Purification:

    • Dilute the reaction mixture with DCM and wash successively with 1 M HCl (2x), saturated NaHCO₃ solution (2x), and brine (1x).

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

    • Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of methanol in dichloromethane or ethyl acetate in hexanes) to yield pure N-Cbz-Tyr-Ser methyl ester.

  • Characterization:

    • Confirm the identity and purity of the final product using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).

Synthesis_Workflow cluster_serine_prep Preparation of L-Serine Methyl Ester cluster_coupling Peptide Coupling cluster_purification Purification Ser_HCl L-Serine Methyl Ester HCl Free_Base Generate Free Base (NaHCO₃) Ser_HCl->Free_Base Extraction Extract with Ethyl Acetate Free_Base->Extraction Ser_Free L-Serine Methyl Ester Extraction->Ser_Free Coupling Couple with Serine Ester Ser_Free->Coupling Cbz_Tyr N-Cbz-L-Tyrosine Activation Activate Carboxyl Group (DCC/NHS in DCM) Cbz_Tyr->Activation Activation->Coupling Crude_Product Crude N-Cbz-Tyr-Ser-OMe Coupling->Crude_Product Workup Aqueous Work-up (HCl, NaHCO₃, Brine) Crude_Product->Workup Chromatography Silica Gel Chromatography Workup->Chromatography Pure_Product Pure N-Cbz-Tyr-Ser-OMe Chromatography->Pure_Product

Caption: Workflow for the synthesis of N-Cbz-Tyr-Ser methyl ester.

Enzyme Inhibition Studies: Chymotrypsin Assay

The inhibitory potential of N-Cbz-Tyr-Ser methyl ester is best evaluated using a robust and reproducible enzyme kinetics assay. The following protocol describes a colorimetric assay for α-chymotrypsin activity using N-Succinyl-Ala-Ala-Pro-Phe-p-nitroanilide (Suc-AAPF-pNA) as the chromogenic substrate. The hydrolysis of this substrate by chymotrypsin releases p-nitroaniline, which can be monitored spectrophotometrically at 410 nm.

Principle of the Assay

The assay measures the rate of the enzymatic reaction in the presence and absence of the inhibitor. By comparing these rates, the inhibitory activity of N-Cbz-Tyr-Ser methyl ester can be quantified, and key kinetic parameters such as the half-maximal inhibitory concentration (IC₅₀) and the inhibition constant (Kᵢ) can be determined.

Assay_Principle cluster_reaction Chymotrypsin Catalyzed Reaction cluster_inhibition Inhibition Mechanism Enzyme α-Chymotrypsin Product1 Suc-AAPF Enzyme->Product1 hydrolyzes Product2 p-Nitroaniline (Yellow, Absorbs at 410 nm) Enzyme->Product2 hydrolyzes Binding Competitive Binding to Active Site Enzyme->Binding Substrate Suc-AAPF-pNA (Colorless) Substrate->Product1 is hydrolyzed to Substrate->Product2 is hydrolyzed to Inhibitor N-Cbz-Tyr-Ser-OMe Inhibitor->Binding Inhibited_Enzyme Enzyme-Inhibitor Complex (Inactive) Binding->Inhibited_Enzyme

Caption: Principle of the chymotrypsin inhibition assay.

Protocol: Determination of IC₅₀

Materials:

  • α-Chymotrypsin from bovine pancreas

  • N-Succinyl-Ala-Ala-Pro-Phe-p-nitroanilide (Suc-AAPF-pNA)

  • N-Cbz-Tyr-Ser methyl ester (test inhibitor)

  • Tris-HCl buffer (e.g., 50 mM, pH 8.0)

  • Dimethyl sulfoxide (DMSO)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 410 nm

Procedure:

  • Preparation of Reagents:

    • Enzyme Stock Solution: Prepare a stock solution of α-chymotrypsin in 1 mM HCl. The final concentration in the assay should be determined empirically, but a starting point is typically in the low nanomolar range.

    • Substrate Stock Solution: Dissolve Suc-AAPF-pNA in DMSO to create a concentrated stock solution (e.g., 10 mM).

    • Inhibitor Stock Solution: Dissolve N-Cbz-Tyr-Ser methyl ester in DMSO to create a high-concentration stock solution (e.g., 10 mM). Prepare a series of dilutions of the inhibitor in DMSO.

  • Assay Setup (96-well plate format):

    • Add 170 µL of Tris-HCl buffer to each well.

    • Add 10 µL of the inhibitor dilutions to the test wells. For control wells (no inhibitor), add 10 µL of DMSO.

    • Add 10 µL of the α-chymotrypsin solution to all wells except the blank. For the blank wells, add 10 µL of 1 mM HCl.

    • Pre-incubate the plate at a constant temperature (e.g., 25 °C or 37 °C) for 10-15 minutes.

    • Initiate the reaction by adding 10 µL of the substrate solution to all wells. The final volume in each well will be 200 µL.

  • Data Acquisition:

    • Immediately start monitoring the increase in absorbance at 410 nm in the microplate reader.

    • Take readings every 30-60 seconds for 10-20 minutes.

  • Data Analysis:

    • For each inhibitor concentration, calculate the initial reaction velocity (V₀) from the linear portion of the absorbance vs. time plot.

    • Calculate the percentage of inhibition for each concentration using the following formula: % Inhibition = [1 - (V₀ with inhibitor / V₀ without inhibitor)] x 100

    • Plot the % Inhibition against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.

Data Presentation

ParameterValueConditions
IC₅₀ 50-150 µM50 mM Tris-HCl, pH 8.0, 25 °C
Kᵢ 25-75 µMDetermined by Lineweaver-Burk or Dixon plot analysis
Mechanism CompetitiveInferred from structural similarity to the substrate

Note: These values are illustrative and should be determined experimentally.

Mechanism of Inhibition: A Deeper Dive

N-Cbz-Tyr-Ser methyl ester is expected to act as a competitive inhibitor of chymotrypsin. This mode of inhibition is characterized by the inhibitor binding to the same active site as the natural substrate. The tyrosine side chain of the inhibitor has a high affinity for the S1 subsite of chymotrypsin, which is a deep, hydrophobic pocket that accommodates aromatic residues.

The binding of the inhibitor to the active site prevents the substrate from binding, thus halting the catalytic cycle. In some cases, dipeptide esters can act as very slow substrates, leading to the formation of a transient acyl-enzyme intermediate.[5] However, the subsequent hydrolysis of this intermediate is significantly slower than with a true substrate, effectively sequestering the enzyme in an inactive state for a prolonged period.

Inhibition_Mechanism cluster_enzyme Chymotrypsin Active Site cluster_substrate_binding Substrate Binding (Normal Reaction) cluster_inhibitor_binding Inhibitor Binding (Competitive Inhibition) Active_Site Catalytic Triad (Ser, His, Asp) S1 Hydrophobic Pocket ES_Complex Enzyme-Substrate Complex Active_Site->ES_Complex EI_Complex Enzyme-Inhibitor Complex (Inactive) Active_Site->EI_Complex Substrate Natural Substrate (e.g., a protein with Tyr) Substrate->ES_Complex Binds to Active Site Products Cleaved Peptides ES_Complex->Products Catalysis Inhibitor N-Cbz-Tyr-Ser-OMe Inhibitor->EI_Complex Binds to Active Site

Caption: Competitive inhibition of chymotrypsin by N-Cbz-Tyr-Ser-OMe.

Trustworthiness and Self-Validation

The protocols described in these notes are designed with internal controls to ensure the trustworthiness of the results.

  • Positive and Negative Controls: The inclusion of a no-inhibitor control (DMSO only) is essential to establish the baseline enzyme activity. A no-enzyme control (blank) accounts for any non-enzymatic substrate hydrolysis.

  • Reproducibility: All experiments should be performed in triplicate to ensure the reproducibility of the data.

  • Linearity of the Assay: It is crucial to ensure that the initial reaction velocities are measured within the linear range of the assay. This can be verified by plotting absorbance versus time and confirming a straight line during the initial phase of the reaction.

  • Orthogonal Confirmation: The inhibitory activity can be further validated using an alternative assay format, such as a fluorescence-based assay or by directly monitoring the disappearance of the substrate using HPLC.

Conclusion

N-Cbz-Tyr-Ser methyl ester serves as a valuable tool for studying the structure and function of chymotrypsin and related serine proteases. Its rational design, based on the known substrate specificity of the target enzyme, makes it an effective competitive inhibitor. The detailed protocols provided in these application notes for the synthesis and enzymatic evaluation of this compound will enable researchers to confidently incorporate it into their studies of enzyme inhibition and drug discovery workflows.

References

  • Bode, W., & Huber, R. (2000). Structural basis of the papain-like cysteine protease mechanism. Biological Chemistry, 381(5-6), 483-497.
  • Farady, C. J., & Craik, C. S. (2010). Mechanisms of macromolecular protease inhibitors. Chem Rev, 110(3), 1595-1620.
  • Ferguson, F. M., et al. (2022). Novel inhibitors and activity-based probes targeting serine proteases. Frontiers in Chemistry, 10, 969415.
  • Gilmore, B. F., et al. (2006). QUBEL1: a novel biotinylated diphenyl phosphonate-based activity-based probe for the study of neutrophil elastase. Journal of medicinal chemistry, 49(10), 3021-3030.
  • Korkmaz, B., Moreau, T., & Gauthier, F. (2008). Neutrophil elastase, proteinase 3 and cathepsin G: physicochemical properties, activity and physiopathological functions. Biochimie, 90(2), 227-242.
  • Laskowski, M., Jr., & Qasim, M. A. (2000). What can be learned from the structures of the complexes of serine proteinases with their protein inhibitors?. Biochimica et Biophysica Acta (BBA) - Protein Structure and Molecular Enzymology, 1477(1-2), 324-337.
  • Mazumdar-Leighton, S., & Broadway, R. M. (2001). Identification of six chymotrypsin cDNAs from larval midguts of Helicoverpa zea and Agrotis ipsilon feeding on the soybean (Kunitz) trypsin inhibitor. Insect Biochemistry and Molecular Biology, 31(6-7), 633-644.
  • Powers, J. C., et al. (1977). Specificity of porcine pancreatic elastase, human leukocyte elastase and cathepsin G. Inhibition with peptide chloromethyl ketones. Biochimica et Biophysica Acta (BBA) - Enzymology, 485(1), 156-166.
  • Schellenberger, V., et al. (1991). The specificity of the S1' subsite of chymotrypsin. Biochemistry, 30(25), 6297-6303.
  • Segal, D. M., et al. (1971). The substrate binding site in bovine chymotrypsin Aγ. A crystallographic study using peptide chloromethyl ketones as site-specific inhibitors. Biochemistry, 10(20), 3728-3738.
  • Steglich, W., et al. (1968).[6] Peptide syntheses with dicyclohexylcarbodiimide under addition of N-hydroxysuccinimide. Methods in Enzymology, 12, 168-182.

  • Triantafyllou, A. O., et al. (2023). Substrate specificity of human chymotrypsin-like protease (CTRL) characterized by phage display-selected small-protein inhibitors. International Journal of Molecular Sciences, 24(16), 12899.
  • Wilcox, P. E. (1970).[7] Chymotrypsinogens—chymotrypsins. Methods in Enzymology, 19, 64-108.

  • Woodward, R. B., & Olofson, R. A. (1961). The reaction of isoxazolium salts with nucleophiles. Journal of the American Chemical Society, 83(4), 1007-1009.
  • Yoshimoto, T., & Tsuru, D. (1985). Prolyl endopeptidase from Flavobacterium meningosepticum: purification and enzymatic properties. Journal of Biochemistry, 97(5), 1477-1485.
  • Organic Syntheses Procedure. benzyloxycarbonyl-l-alanyl-l-cysteine methyl ester. Available at: [Link]

  • ACS Publications. Trimethoxysilane-Mediated Peptide Bond Formation from Unprotected Amino Acids and Amino Acid t-Butyl Esters. Available at: [Link]

  • PubMed. Alpha-chymotrypsin-catalyzed peptide synthesis using N-protected D-amino acid carbamoylmethyl esters as acyl donors. Available at: [Link]

  • NIH. Substrate specificity of human chymotrypsin-like protease (CTRL) characterized by phage display-selected small-protein inhibitors. Available at: [Link]

  • PubMed Central. Design of Specific Serine Protease Inhibitors Based on a Versatile Peptide Scaffold. Available at: [Link]

  • PubMed. The action of alpha chymotrypsin upon mixtures of esters and proteins at enzyme-saturating concentrations. Available at: [Link]

  • PubMed. Solid-phase peptide synthesis by ion-paired alpha-chymotrypsin in nonaqueous media. Available at: [Link]

Sources

Method

Application Notes and Protocols: Incorporating N-Cbz-Tyr-Ser Methyl Ester into Peptide Libraries

Introduction: The Strategic Advantage of Dipeptide Building Blocks in Peptide Library Synthesis In the landscape of drug discovery and chemical biology, peptide libraries represent a powerful tool for identifying novel l...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Advantage of Dipeptide Building Blocks in Peptide Library Synthesis

In the landscape of drug discovery and chemical biology, peptide libraries represent a powerful tool for identifying novel ligands, enzyme inhibitors, and therapeutic leads. The efficiency and quality of library synthesis are paramount. While the stepwise addition of single amino acids is the conventional approach in solid-phase peptide synthesis (SPPS), the strategic incorporation of dipeptide building blocks offers significant advantages. This is particularly true for complex or aggregation-prone sequences. The use of pre-formed dipeptides can mitigate challenging coupling steps, reduce cycle times, and minimize the risk of side reactions, such as racemization.[1][2]

This application note provides a comprehensive guide for the incorporation of N-Cbz-Tyr-Ser methyl ester , a key dipeptide building block, into peptide libraries. The Tyr-Ser motif is of significant interest due to its prevalence in bioactive peptides and its potential for post-translational modifications. The N-terminal benzyloxycarbonyl (Cbz) group, a classic and robust protecting group, effectively suppresses the nucleophilicity of the amine, preventing unwanted side reactions and racemization during coupling.[3][4][5] The C-terminal methyl ester provides a stable protecting group for the carboxylic acid, which can be selectively removed under specific conditions.[6][7]

Herein, we present detailed protocols for the utilization of N-Cbz-Tyr-Ser methyl ester in both solid-phase and solution-phase peptide synthesis, offering researchers the flexibility to choose the most suitable method for their library construction. We will delve into the rationale behind each step, providing insights to ensure successful and high-purity peptide synthesis.

Chemical Properties of Key Moieties

A thorough understanding of the protecting groups is crucial for designing a successful peptide synthesis strategy.

Functional GroupProtecting GroupKey CharacteristicsDeprotection Conditions
N-terminal AmineBenzyloxycarbonyl (Cbz or Z)Suppresses nucleophilicity and basicity of the nitrogen lone pair.[3] Can be introduced using benzyl chloroformate.[5] Often enhances crystallinity of the protected product.[4]Catalytic hydrogenation (e.g., H₂/Pd-C), strong acids (e.g., HBr in acetic acid). Generally stable to mild acids like TFA used in Fmoc SPPS cleavage.[8]
C-terminal Carboxylic AcidMethyl Ester (-OMe)A stable protecting group for the carboxylate. Increases hydrophobicity of the peptide.[7]Saponification (e.g., NaOH or LiOH).[9]
Tyrosine Side ChainPhenolic Hydroxyl (-OH)Can be left unprotected in many coupling reactions, but protection (e.g., with a benzyl or t-butyl group) may be necessary to prevent side reactions in certain contexts.Dependent on the protecting group used.
Serine Side ChainHydroxyl (-OH)Similar to tyrosine, the hydroxyl group can sometimes be left unprotected, but protection (e.g., with a benzyl or t-butyl group) is often recommended to avoid O-acylation.Dependent on the protecting group used.

Workflow for Peptide Library Synthesis using N-Cbz-Tyr-Ser Methyl Ester

The following diagram illustrates the general workflow for incorporating the N-Cbz-Tyr-Ser methyl ester dipeptide into a growing peptide chain during solid-phase peptide synthesis (SPPS).

workflow cluster_SPPS Solid-Phase Peptide Synthesis (SPPS) Cycle cluster_SolutionPhase Solution-Phase Synthesis Resin Resin with N-terminal deprotected amino acid Deprotection N-terminal Deprotection (e.g., 20% Piperidine in DMF for Fmoc) Resin->Deprotection Washing1 Washing (DMF, DCM) Deprotection->Washing1 Coupling Coupling: N-Cbz-Tyr-Ser-OMe + Coupling Reagents (e.g., HATU/DIPEA) Washing1->Coupling Washing2 Washing (DMF, DCM) Coupling->Washing2 Capping Capping (Optional) (e.g., Acetic Anhydride) Washing2->Capping Cleavage Cleavage from Resin & Side-Chain Deprotection (e.g., TFA cocktail) Washing2->Cleavage Final cycle Capping->Deprotection Next cycle Purification Purification (e.g., HPLC) Cleavage->Purification Dipeptide N-Cbz-Tyr-Ser-OMe SolutionCoupling Solution-Phase Coupling (e.g., EDC/HOBt) Dipeptide->SolutionCoupling PeptideFragment Peptide Fragment (C-terminally protected) PeptideFragment->SolutionCoupling DeprotectionSolution Deprotection SolutionCoupling->DeprotectionSolution PurificationSolution Purification (e.g., Crystallization, Chromatography) DeprotectionSolution->PurificationSolution

Caption: General workflows for incorporating N-Cbz-Tyr-Ser-OMe in SPPS and solution-phase synthesis.

Protocols for Incorporation

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) Incorporation

This protocol assumes a standard Fmoc/tBu solid-phase peptide synthesis strategy.[10][11] The N-Cbz group is generally stable to the piperidine treatment used for Fmoc removal and the final TFA cleavage cocktail.[8]

Materials:

  • Fmoc-protected amino acid loaded resin (e.g., Wang, Rink Amide)

  • N-Cbz-Tyr-Ser methyl ester

  • Coupling Reagents:

    • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

    • HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)

    • DIC (N,N'-Diisopropylcarbodiimide) / OxymaPure

  • Base: DIPEA (N,N-Diisopropylethylamine)

  • Solvents: DMF (N,N-Dimethylformamide), DCM (Dichloromethane)

  • Deprotection Solution: 20% (v/v) Piperidine in DMF

  • Washing Solvents: DMF, DCM, Isopropanol

  • Cleavage Cocktail: 95% TFA, 2.5% Triisopropylsilane (TIS), 2.5% Water (adjust as needed based on peptide sequence)

  • SPPS reaction vessel

  • Shaker

Step-by-Step Methodology:

  • Resin Swelling: Swell the resin in DMF for 30-60 minutes in the reaction vessel.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add the deprotection solution (20% piperidine in DMF) to the resin.

    • Shake for 5 minutes. Drain.

    • Repeat the deprotection step with fresh solution for 15 minutes.

    • Drain and wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (3x).

  • Coupling of N-Cbz-Tyr-Ser Methyl Ester:

    • Pre-activation: In a separate vial, dissolve N-Cbz-Tyr-Ser methyl ester (3 eq.), HATU (2.9 eq.), in DMF. Add DIPEA (6 eq.) and allow the mixture to pre-activate for 1-2 minutes. The use of HATU is known to suppress epimerization.[12]

    • Coupling Reaction: Add the pre-activated dipeptide solution to the deprotected resin.

    • Shake the reaction vessel at room temperature for 2-4 hours. The progress of the coupling can be monitored using a Kaiser test.

  • Washing:

    • Drain the coupling solution.

    • Wash the resin with DMF (3x), DCM (3x), and DMF (3x) to remove excess reagents and by-products.

  • Continuation of Synthesis:

    • For the addition of the next amino acid, the N-terminal Cbz group must be removed. This is typically done at the end of the synthesis. If further elongation is required, a different N-terminal protecting group on the dipeptide would be necessary.

  • Cleavage and Final Deprotection:

    • After the full peptide sequence is assembled, wash the resin with DCM and dry it under vacuum.

    • Add the cleavage cocktail to the resin.

    • Gently shake at room temperature for 2-3 hours.

    • Filter the resin and collect the filtrate containing the cleaved peptide.

    • Precipitate the peptide in cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and dry the peptide pellet.

  • Purification and Analysis:

    • Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

    • Confirm the identity and purity of the peptide by mass spectrometry (e.g., ESI-MS or MALDI-TOF).

Protocol 2: Solution-Phase Synthesis Incorporation

Solution-phase synthesis can be advantageous for large-scale production or for fragments that are difficult to synthesize on a solid support.[13]

Materials:

  • N-Cbz-Tyr-Ser methyl ester

  • Peptide fragment with a deprotected N-terminal amine (e.g., H-Xaa-Yaa-OR, where R is a protecting group)

  • Coupling Reagents:

    • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

    • HOBt (Hydroxybenzotriazole) or OxymaPure

  • Base: DIPEA or N-Methylmorpholine (NMM)

  • Solvents: DMF, DCM, Ethyl Acetate, Dioxane

  • Aqueous solutions for workup (e.g., 5% NaHCO₃, 1 M HCl, brine)

  • Drying agent (e.g., anhydrous Na₂SO₄ or MgSO₄)

Step-by-Step Methodology:

  • Activation of N-Cbz-Tyr-Ser Methyl Ester:

    • Dissolve N-Cbz-Tyr-Ser methyl ester (1 eq.) and HOBt (1.1 eq.) in anhydrous DMF or DCM.

    • Cool the solution to 0 °C in an ice bath.

    • Add EDC (1.1 eq.) and stir for 15-30 minutes at 0 °C.

  • Coupling Reaction:

    • In a separate flask, dissolve the N-terminally deprotected peptide fragment (1 eq.) in anhydrous DMF.

    • Add DIPEA (1.1 eq.) to neutralize any salts.

    • Slowly add the activated N-Cbz-Tyr-Ser methyl ester solution to the peptide fragment solution at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.

  • Workup and Extraction:

    • Dilute the reaction mixture with ethyl acetate.

    • Wash the organic layer sequentially with 5% NaHCO₃ solution (2x), water (1x), 1 M HCl (2x), and brine (1x).

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel or by crystallization.

  • C-terminal Deprotection (Saponification):

    • Dissolve the purified peptide in a mixture of methanol or THF and water.

    • Cool to 0 °C and add a solution of LiOH or NaOH (1.1 - 1.5 eq.).

    • Stir at 0 °C to room temperature and monitor the reaction by TLC or LC-MS.

    • Upon completion, neutralize the reaction with a mild acid (e.g., 1 M HCl) to pH ~6-7.

    • Extract the product with a suitable organic solvent.

    • Dry the organic layer and concentrate to obtain the C-terminally deprotected peptide.

Troubleshooting and Key Considerations

IssuePotential CauseRecommended Solution
Incomplete Coupling Steric hindrance at the coupling site; Aggregation of the peptide chain.Use a more potent coupling reagent like HATU.[14] Increase coupling time and/or temperature. Use a lower substitution resin for SPPS.[15]
Racemization Over-activation of the carboxylic acid; Presence of a strong base.Use coupling additives like HOBt or OxymaPure.[12] Use a weaker base like NMM or 2,4,6-collidine.[16] Minimize pre-activation time.
Side Reactions at Tyr/Ser Side Chains Unprotected hydroxyl groups can be acylated.Protect the hydroxyl groups of Tyr and Ser (e.g., with t-butyl or benzyl groups) prior to synthesis.
Difficulty in Removing the Cbz Group Catalyst poisoning (e.g., by sulfur-containing residues).Use a fresh, high-quality catalyst for hydrogenation. If hydrogenation is not feasible, consider alternative deprotection methods like HBr in acetic acid.
Low Yield in Solution-Phase Synthesis Poor solubility of peptide fragments.Choose a solvent system that ensures the solubility of all reactants. Dioxane or DMF are often good choices.

Logical Framework for Experimental Design

The choice between solid-phase and solution-phase synthesis depends on the specific goals of the research.

decision_tree Start Project Goal LibraryType High-throughput screening of a large, diverse library? Start->LibraryType Scale Large-scale synthesis of a single target peptide? LibraryType->Scale No SPPS Solid-Phase Peptide Synthesis (SPPS) LibraryType->SPPS Yes Complexity Is the target peptide known to be aggregation-prone? Scale->Complexity No SolutionPhase Solution-Phase Synthesis Scale->SolutionPhase Yes Complexity->SPPS No FragmentCondensation Consider Fragment Condensation Strategy Complexity->FragmentCondensation Yes

Caption: Decision tree for selecting the appropriate synthesis strategy.

Conclusion

The incorporation of N-Cbz-Tyr-Ser methyl ester as a dipeptide building block is a valuable strategy for the efficient synthesis of peptide libraries. This approach can help to overcome common challenges in peptide synthesis, leading to higher purity and yield of the final products. The protocols and considerations outlined in this application note provide a robust framework for researchers to successfully utilize this dipeptide in their synthetic endeavors, ultimately accelerating the discovery of novel bioactive peptides.

References

  • Bergmann, M., & Zervas, L. (1932). Über ein allgemeines Verfahren der Peptid-Synthese. Berichte der deutschen chemischen Gesellschaft (A and B Series), 65(7), 1192-1201.
  • Chan, W. C., & White, P. D. (Eds.). (2000). Fmoc solid phase peptide synthesis: a practical approach. Oxford University Press.
  • Fields, G. B. (Ed.). (1997). Solid-Phase Peptide Synthesis. Academic Press.
  • Goodman, M., Felix, A., Moroder, L., & Toniolo, C. (Eds.). (2002). Houben-Weyl E22a, Synthesis of Peptides and Peptidomimetics. Thieme.
  • Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Amino acid-protecting groups. Chemical reviews, 109(6), 2455-2504.
  • Lloyd-Williams, P., Albericio, F., & Giralt, E. (1997). Chemical approaches to the synthesis of peptides and proteins. CRC press.
  • Merrifield, R. B. (1963). Solid phase peptide synthesis. I. The synthesis of a tetrapeptide. Journal of the American Chemical Society, 85(14), 2149-2154.
  • Organic Chemistry Portal. (n.d.). Cbz-Protected Amino Groups. [Link]

  • Vale, W., Rivier, J., & Ling, N. (1979). Peptides. In Peptides (pp. 3-12). Elsevier.
  • Wikipedia. (2023). Benzyl chloroformate. [Link]

Sources

Application

Application Note: Analytical HPLC Strategies for N-Cbz-Tyr-Ser Methyl Ester

Executive Summary This guide details the analytical characterization of N-benzyloxycarbonyl-L-tyrosyl-L-serine methyl ester (Cbz-Tyr-Ser-OMe).[1] This molecule is a critical intermediate in peptide synthesis and a widely...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the analytical characterization of N-benzyloxycarbonyl-L-tyrosyl-L-serine methyl ester (Cbz-Tyr-Ser-OMe).[1] This molecule is a critical intermediate in peptide synthesis and a widely used model substrate for studying kinetically controlled enzymatic peptide synthesis (e.g.,


-chymotrypsin-catalyzed coupling).[1]

The hydrophobic N-terminal protection (Cbz) and C-terminal ester (OMe) combined with the polar hydroxyl groups of Tyrosine and Serine create a unique separation challenge.[1] This protocol provides a robust Reverse-Phase HPLC (RP-HPLC) system for:

  • Purity Analysis: Quantifying the target ester against hydrolysis products (Cbz-Tyr-Ser-OH) and precursors (Cbz-Tyr-OH).[1]

  • Kinetic Monitoring: Tracking enzymatic transesterification or hydrolysis in real-time.[1]

  • Stereochemical Control: Separating diastereomers (L,L vs. L,D) arising from racemization.

Physicochemical Profile & Detection Logic

Understanding the molecule is the first step to separation.[1]

ComponentChemical FeatureAnalytical Implication
N-Terminus Benzyloxycarbonyl (Cbz/Z)Primary Hydrophobe. Strong retention on C18.[1] Strong UV absorption at 254 nm .[1]
Residue 1 L-Tyrosine (Tyr)Aromatic side chain.[1][2][3] UV absorption at 280 nm (specific) and 254 nm.[1]
Residue 2 L-Serine (Ser)Polar/Hydrophilic (-OH).[1] Reduces retention relative to hydrophobic amino acids (e.g., Phe).[1]
C-Terminus Methyl Ester (OMe)Increases hydrophobicity compared to free acid.[1] Susceptible to hydrolysis at high pH (>8).[1]

Detection Strategy:

  • Primary Wavelength (254 nm): Maximizes sensitivity for the Cbz group.[1]

  • Secondary Wavelength (280 nm): Specific for Tyrosine; useful for confirming peak identity (ratio of 254/280 is characteristic).[1]

  • Mobile Phase pH: Must be acidic (pH 2.0–3.[1]0) to suppress silanol activity and prevent ester hydrolysis during the run.[1]

Protocol 1: Standard Purity & Kinetic Analysis (RP-HPLC)

Use this method for routine purity checks and monitoring enzymatic reactions.[1]

Chromatographic Conditions
  • Column: C18 End-capped (e.g., Agilent Zorbax Eclipse Plus or Phenomenex Kinetex).[1]

    • Dimensions: 4.6 × 150 mm, 3.5 µm or 5 µm.[1]

  • System: Binary Gradient HPLC (Agilent 1200/1260 or Waters Alliance).

  • Temperature: 25°C (Ambient) or 30°C (Controlled).

  • Flow Rate: 1.0 mL/min.[1][4][5][6][7]

  • Injection Volume: 10–20 µL.

Mobile Phase Preparation[1][4]
  • Solvent A (Aqueous): 0.1% Trifluoroacetic Acid (TFA) in HPLC-grade Water.[1]

    • Role: Ion-pairing agent; keeps phenols protonated; sharpens peaks.[1]

  • Solvent B (Organic): 0.1% TFA in Acetonitrile (ACN).[1]

    • Role: Elution strength.[1][7] ACN provides lower backpressure than Methanol.[1]

Gradient Program

The molecule is moderately hydrophobic.[1] A linear gradient from 20% to 80% B covers the elution window for both the polar hydrolysis products and the hydrophobic ester.[1]

Time (min)% Solvent BEvent
0.020Injection / Hold
2.020Isocratic Hold (Elute polar salts/void)
15.080Linear Gradient (Main separation)
16.095Wash Step (Remove highly hydrophobic impurities)
18.095Hold Wash
18.120Re-equilibration
23.020Ready for next injection
Expected Elution Order (Relative)
  • H-Ser-OMe: ~2–3 min (Void volume, highly polar).

  • Cbz-Tyr-Ser-OH: ~8–10 min (Hydrolysis product; polar Ser + Free Acid).

  • Cbz-Tyr-OH: ~10–12 min (Precursor; lacks polar Ser but has Free Acid).

  • Cbz-Tyr-Ser-OMe (Target): ~12–14 min (Hydrophobic Cbz + Ester; elutes last).

Protocol 2: Diastereomer Separation (Stereochemical Purity)

Use this method if racemization (e.g., L-Tyr to D-Tyr conversion) is suspected.[1]

Diastereomers (L-L vs. D-L) have different physical properties and can often be separated on standard achiral C18 columns by optimizing the mobile phase to maximize hydrophobic selectivity.[1]

Optimized Isocratic Conditions
  • Concept: Shallow gradients or isocratic holds maximize the interaction time with the stationary phase, amplifying slight differences in 3D structure.[1]

  • Mobile Phase: Isocratic 35% ACN / 65% Water (with 0.1% TFA).[1][4]

  • Temperature: Lowering temperature to 15–20°C can improve resolution by reducing mass transfer kinetics.[1]

Workflow Visualization

The following diagram illustrates the decision logic for selecting the correct method and troubleshooting separation issues.

MethodLogic Start Sample: Cbz-Tyr-Ser-OMe Goal Define Goal Start->Goal Purity Routine Purity / Kinetics Goal->Purity Chiral Stereochemical Purity Goal->Chiral Method1 Protocol 1: Gradient C18 (20-80% B) Purity->Method1 Opt2 Switch to Protocol 2 (Isocratic / Low Temp) Chiral->Opt2 CheckRes Check Resolution (Rs) Method1->CheckRes Pass Rs > 1.5 Valid Method CheckRes->Pass Clean Peaks Fail Rs < 1.5 (Co-elution) CheckRes->Fail Overlapping Peaks Opt1 Flatten Gradient (e.g., 30-50% B over 20 min) Fail->Opt1 General Impurities Fail->Opt2 Diastereomers

Caption: Decision tree for selecting between Gradient (Kinetic/Purity) and Isocratic (Stereochemical) modes.

Sample Preparation & System Suitability[1][4][5][7]

Sample Diluent
  • Do NOT dissolve in 100% DMSO or DMF: This causes peak distortion (fronting) due to the "solvent shock" effect on early eluting peaks.[1]

  • Recommended Diluent: 50:50 Water:Acetonitrile.[1]

    • If solubility is an issue, dissolve stock in minimal DMSO (e.g., 50 µL), then dilute to volume with the 50:50 mix.[1]

System Suitability Criteria

Before running a sample batch, ensure the system meets these metrics using a standard:

  • Precision: RSD of Peak Area < 1.0% (n=5 injections).

  • Tailing Factor: 0.8 < T < 1.2 (TFA ensures this for the Tyrosine phenol).[1]

  • Resolution: Rs > 2.0 between Cbz-Tyr-OH and Cbz-Tyr-Ser-OMe.

Scientific Rationale & Troubleshooting

Why C18?

While Cbz-Tyr-Ser-OMe contains polar regions, the Cbz group dominates the interaction mechanism.[1] The


 interactions between the Cbz phenyl ring and the C18 alkyl chains provide sufficient retention.[1] Alternative columns like Phenyl-Hexyl  can be used if the C18 fails to separate the diastereomers, as Phenyl columns offer unique selectivity for aromatic analytes (Tyr + Cbz).[1]
Troubleshooting Guide
IssueProbable CauseCorrective Action
Peak Tailing Silanol interaction with free amine (if deprotected) or Tyr hydroxyl.[1]Ensure TFA is fresh (0.1%).[1][4] Increase TFA to 0.15% if necessary.
Split Peaks Sample solvent too strong (high organic content).Dilute sample with water or mobile phase A.
Drifting Retention Temperature fluctuation or column equilibration.[1]Use a column oven (30°C). Equilibrate for 10 column volumes.
Ghost Peaks Carryover of hydrophobic Cbz-peptides.[1]Add a "sawtooth" wash (5% -> 95% -> 5% B) between runs.[1]

References

  • ResearchGate. (2006).[1] HPLC Separation of Metyrosine Enantiomers as Methyl Esters. Retrieved from [Link]

  • National Institutes of Health (NIH). (n.d.).[1] N-Benzyloxycarbonyl-L-valyl-L-tyrosine methyl ester | PubChem.[1] Retrieved from [Link]

  • Organic Syntheses. (1970).[1] benzyloxycarbonyl-l-alanyl-l-cysteine methyl ester. Retrieved from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

improving the stability of "N-Cbz-Tyr-Ser methyl ester" in solution

To: Research Team From: Dr. Aris Thorne, Senior Application Scientist Subject: Technical Advisory: Stability Optimization for N-Cbz-Tyr-Ser Methyl Ester Executive Summary You are working with N-Cbz-Tyr-Ser methyl ester (...

Author: BenchChem Technical Support Team. Date: February 2026

To: Research Team From: Dr. Aris Thorne, Senior Application Scientist Subject: Technical Advisory: Stability Optimization for N-Cbz-Tyr-Ser Methyl Ester

Executive Summary

You are working with N-Cbz-Tyr-Ser methyl ester (CAS: 1676-81-9), a protected dipeptide intermediate. While the N-terminal Carbobenzyloxy (Cbz) group provides robust amine protection, the molecule possesses two distinct "instability vectors" that frequently derail experiments:

  • The Methyl Ester (C-terminus): Highly susceptible to hydrolysis (saponification) and transesterification.

  • The Tyrosine Residue: Prone to oxidative coupling and quinone formation (yellowing).

This guide replaces generic peptide handling advice with a targeted stability protocol for this specific derivative.

Module 1: The Hydrolysis Hazard (pH & Buffer Strategy)

The most common failure mode for methyl esters in solution is the "disappearing product," where the ester hydrolyzes to the free acid (N-Cbz-Tyr-Ser-OH). This reaction is base-catalyzed and accelerated by the neighboring Serine hydroxyl group.[1]

The Mechanism: At pH > 7.0, hydroxide ions attack the carbonyl carbon of the methyl ester. In this specific molecule, the Serine side-chain hydroxyl (


) can act as an intramolecular nucleophile (especially at pH 5–7), facilitating hydrolysis or N

O acyl migration, rendering the ester linkage significantly more labile than in non-hydroxylated peptides.

Troubleshooting Guide:

SymptomDiagnosisCorrective Action
Mass Spec shows -14 Da shift Hydrolysis to free acid (OMe

OH).
Immediate: Lower pH to 4.0–6.0. Long-term: Switch from Phosphate buffer (pH 7.4) to Acetate or Citrate buffer (pH 5.0).
Product precipitates over time Free acid is less soluble than ester.Maintain organic co-solvent (DMSO/ACN) at >10% to keep the hydrolytic product solubilized if it forms.

Protocol 1: The "Safe Zone" Buffer System

  • Recommended Buffer: 10–50 mM Sodium Acetate, pH 5.0.

  • Why: This pH minimizes base-catalyzed hydrolysis while remaining safe for the Cbz group (which is stable to mild acids but cleaved by strong acids like HBr).

  • Temperature: Always keep aqueous solutions on ice (

    
    ). Hydrolysis rates double for every 
    
    
    
    increase.

Module 2: The Oxidation Trap (Tyrosine Protection)

The Issue: Solutions of N-Cbz-Tyr-Ser-OMe turning yellow or brown indicate Tyrosine oxidation. The phenolic ring can oxidize to form reactive quinones, which then cross-link to form melanin-like polymers.

The "Serine Accelerator": Literature suggests that neighboring charged residues or polar groups (like Serine) can alter the redox potential of Tyrosine, making it more susceptible to radical attack under basic conditions [1].

Prevention Strategy:

  • Degassing: Oxygen is the enemy. Sparge all buffers with Helium or Argon for 15 minutes before introducing the peptide.

  • Chelation: Trace metal ions (Cu, Fe) catalyze phenolic oxidation. Add 0.1 mM EDTA to your buffer to sequester these metals.

  • Light Protection: Tyrosine oxidation is photo-catalyzed. Store solutions in amber vials or wrap clear tubes in aluminum foil.

Module 3: Solvent Effects & Transesterification

A frequent "silent killer" of methyl esters is the wrong choice of organic solvent.

The Transesterification Risk: If you dissolve N-Cbz-Tyr-Ser-OMe in Ethanol (EtOH) , the solvent can attack the ester, swapping the methyl group for an ethyl group. You will see a +14 Da mass shift (Methyl 15


 Ethyl 29).

Solvent Compatibility Table:

SolventSuitabilityRisk Factor
Methanol (MeOH) 🟡 CautionSafe only because it matches the ester. No mass shift, but promotes hydrolysis if water is present.
Ethanol (EtOH) 🔴 AVOID High risk of Transesterification (Et-ester formation).
DMSO 🟢 Preferred Excellent solubility.[2][3] Inert to ester. Note: Freeze at -20°C to prevent DMSO oxidation.
Acetonitrile (ACN) 🟢 Preferred Inert, volatile (easy to remove), good for HPLC prep.
DMF 🟡 CautionGood solubility, but degrades over time to produce amines that catalyze ester hydrolysis.

Visualizing the Stability Landscape

The following diagram maps the degradation pathways specific to N-Cbz-Tyr-Ser-OMe.

StabilityMap cluster_safe Safe Operating Window Start N-Cbz-Tyr-Ser-OMe (Intact Target) Hydrolysis N-Cbz-Tyr-Ser-OH (Free Acid) Start->Hydrolysis pH > 7.0 Base Catalysis Oxidation Quinone/Dimer (Yellow Precipitate) Start->Oxidation O2 + Light Trace Metals TransEst N-Cbz-Tyr-Ser-OEt (Ethyl Ester Impurity) Start->TransEst Solvent = EtOH DKP Diketopiperazine (Cyclic) Start->DKP Requires Cbz Removal (Unlikely in storage) Safe pH 4-6 Argon Atmosphere DMSO/ACN Solvent

Caption: Degradation pathways. Red paths indicate chemical modification of the ester. Yellow indicates side-chain oxidation. The dotted gray path (DKP) is blocked by the Cbz group unless deprotection occurs.

Frequently Asked Questions (FAQ)

Q: Can I store the stock solution at -20°C indefinitely? A: No. Even at -20°C, slow hydrolysis occurs if water is present.

  • Best Practice: Store as a lyophilized powder (desiccated).

  • If Solution is Necessary: Dissolve in anhydrous DMSO (100%) at high concentration (e.g., 50 mM). Dilute into aqueous buffer immediately before use.

Q: I see a precipitate when I dilute my DMSO stock into PBS. Why? A: N-Cbz-Tyr-Ser-OMe is hydrophobic (Cbz + Tyr). Rapid dilution into high-salt buffer (PBS) causes "crashing out."

  • Solution: Dilute stepwise. Add water to the DMSO stock slowly with vortexing, or ensure the final solution contains 5-10% organic co-solvent (if the assay tolerates it).

Q: Will this molecule form Diketopiperazines (DKP)? A: DKP formation is a major risk for free dipeptide esters (H-Tyr-Ser-OMe). However, your molecule is N-Cbz protected . The bulky Cbz group prevents the N-terminal amine from attacking the C-terminal ester [2].

  • Warning: If you remove the Cbz group (e.g., hydrogenation), the resulting free amine will cyclize to DKP almost immediately in neutral solution.

References

  • Tyrosine Oxidation Mechanisms

    • Source: The effect of neighboring amino acid residues and solution environment on the oxidative stability of tyrosine in small peptides.[4][5]

    • Significance: Establishes that neighboring polar residues (like Serine)
    • Link:

  • Peptide Ester Hydrolysis & DKP Suppression

    • Source: Designing Formulation Strategies for Enhanced Stability of Therapeutic Peptides in Aqueous Solutions.
    • Significance: details the pH-dependent hydrolysis rates of peptide esters and the role of N-protection in preventing cycliz
    • Link:

  • Solubility & Solvent Handling

    • Source: Bachem Peptide Solubility Guidelines.
    • Significance: Authoritative rules for dissolving hydrophobic protected peptides using DMSO/ACN.[3]

    • Link:

Sources

Optimization

troubleshooting "N-Cbz-Tyr-Ser methyl ester" peptide bond formation

The following technical guide is structured as a Tier-3 Support resource for peptide chemists encountering difficulties with the solution-phase synthesis of N-Cbz-L-Tyrosyl-L-Serine Methyl Ester (Z-Tyr-Ser-OMe) . Ticket...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured as a Tier-3 Support resource for peptide chemists encountering difficulties with the solution-phase synthesis of N-Cbz-L-Tyrosyl-L-Serine Methyl Ester (Z-Tyr-Ser-OMe) .

Ticket ID: Z-TS-OME-001 Topic: Troubleshooting Peptide Bond Formation (N-Cbz-Tyr-OH + H-Ser-OMe) Assigned Specialist: Senior Application Scientist, Peptide Chemistry Division[1][2]

Diagnostic Triage: Why This Coupling Fails

The coupling of N-Cbz-Tyrosine (Z-Tyr-OH) and Serine methyl ester (H-Ser-OMe) presents a classic "dual-hydroxyl" challenge.[1][2] Unlike standard aliphatic couplings, you are navigating two unprotected side-chain hydroxyl groups:[1]

  • Tyrosine Phenol (

    
    ):  Prone to O-acylation if base concentration is too high.[1][2]
    
  • Serine Primary Alcohol (

    
    ):  A competing nucleophile.[1][2] While the 
    
    
    
    -amine is more nucleophilic, the hydroxyl can react with highly active esters (e.g., symmetric anhydrides) leading to O-acyl isourea byproducts or ester formation.

Common Failure Modes:

  • Low Yield: Formation of the O-acyl urea byproduct due to slow amine kinetics.[1]

  • Impurity Profile: "Double addition" peaks (Mass + Z-Tyr) indicating esterification of the Serine side chain.[1][2]

  • Racemization: Loss of chirality at the Tyr

    
    -carbon, often induced by excessive base (e.g., TEA/DIPEA) during the activation step.
    

Standardized Protocol (Self-Validating)

Use this protocol to establish a baseline. If your current method deviates significantly, adopt this workflow before further troubleshooting.

Reaction Scale: 1.0 mmol basis Solvent System: DMF (Dimethylformamide) - Essential for solubilizing Z-Tyr-OH.[1][2]

ReagentEquiv.[1][2][3]RoleCritical Note
Z-Tyr-OH 1.0Carboxyl ComponentEnsure high purity; free phenol is unprotected.
H-Ser-OMe

HCl
1.1Amine ComponentUses HCl salt to prevent polymerization; requires in-situ neutralization.[1][2]
EDC

HCl
1.1Coupling AgentWater-soluble carbodiimide; eases workup.[1][2]
HOBt (anhydrous) 1.1AdditiveCrucial: Suppresses racemization and O-acylation.[1][2]
NMM (N-Methylmorpholine) 2.2BaseWeaker base than TEA; reduces racemization risk.[1][2]
Step-by-Step Workflow
  • Activation (The "Pre-Activation" Step):

    • Dissolve Z-Tyr-OH (1.0 eq) and HOBt (1.1 eq) in minimal DMF (

      
       concentration).
      
    • Cool to

      
       in an ice bath.
      
    • Add EDC

      
       HCl  (1.1 eq).[1][2] Stir for 15–20 minutes.
      
    • Checkpoint: This forms the active OBt-ester.[1][2] The solution should remain clear or turn slightly yellow.

  • Amine Preparation:

    • In a separate vial, dissolve H-Ser-OMe

      
       HCl  (1.1 eq) in DMF.
      
    • Add NMM (1.1 eq) to neutralize the salt. Do not use excess base here.

  • Coupling:

    • Add the neutralized Serine solution to the activated Tyrosine mixture at

      
      .
      
    • Add the remaining NMM (1.1 eq) dropwise to adjust pH to

      
       (measured on wet pH paper).[2]
      
    • Allow to warm to Room Temperature (RT) and stir for 4–12 hours.

  • Workup (The "Wash" Cycle):

    • Evaporate DMF under reduced pressure (high vacuum).[1][2]

    • Redissolve residue in Ethyl Acetate (EtOAc) .

    • Wash 1: 5% Citric Acid or KHSO

      
       (Removes unreacted amine/DMAP).[1][2]
      
    • Wash 2: Water.[1][2][4]

    • Wash 3: 5% NaHCO

      
       (Removes unreacted Z-Tyr-OH and HOBt).[1][2]
      
    • Wash 4: Brine

      
       Dry over Na
      
      
      
      SO
      
      
      .[1][2]

Troubleshooting Matrix (Q&A)

Issue 1: "My product mass is correct, but I see a +135 Da impurity."

Diagnosis: You likely have O-Acylation .[1][2] The +135 Da corresponds to a second Serine unit or a Z-Tyr unit attached to the Serine hydroxyl (ester bond).[1] This happens if the reaction is too concentrated or if highly reactive coupling agents (like HATU/HBTU) are used without side-chain protection.[1][2] Corrective Action:

  • Switch to EDC/HOBt: Avoid uronium salts (HATU/HBTU) for unprotected Serine couplings. They are too potent and will esterify the hydroxyl.

  • Dilution: reduce concentration from

    
     to 
    
    
    
    to favor intermolecular amide bond formation over side reactions.
Issue 2: "The reaction mixture turned dark/black."

Diagnosis: Phenol Oxidation . The Tyrosine phenolic group is sensitive to oxidation, especially in the presence of strong bases or metal contaminants. Corrective Action:

  • Degas Solvents: Sparge DMF with Nitrogen/Argon before use.[1][2]

  • Check Base: Switch from TEA (Triethylamine) to NMM or DIPEA.[2] TEA can sometimes contain oxidizing impurities or promote radical pathways.[1][2]

Issue 3: "Yield is <40% and I see starting material (Z-Tyr-OH)."

Diagnosis: Incomplete Activation or Hydrolysis .[1][2] Z-Tyr-OH is bulky.[1][2] If the active ester hydrolyzes before the amine attacks, the cycle stops. Corrective Action:

  • Stoichiometry Check: Ensure you calculated the H-Ser-OMe as the HCl salt (MW

    
    ), not the free base.[1] If you weighed it as free base but used salt, you are under-dosing.[1][2]
    
  • pH Monitoring: The coupling must be at pH 7–8. If pH < 6, the amine is protonated (

    
    ) and cannot react.[1][2] Spot check with moist pH paper during the first hour.
    
Issue 4: "The product is oil and won't crystallize."

Diagnosis: Residual Solvent/HOBt . Z-Tyr-Ser-OMe should be a solid, but peptide methyl esters often oil out if DMF or HOBt remains.[1][2] Corrective Action:

  • The "Ether Crash": Dissolve the oil in a minimum amount of DCM (Dichloromethane) or EtOAc, then add cold Diethyl Ether or Hexane dropwise with vigorous stirring to induce precipitation.

  • Bicarbonate Wash: Ensure the NaHCO

    
     wash was thorough to remove HOBt.
    

Mechanistic Visualization

The following diagram illustrates the competition between the desired Amide formation and the unwanted O-Acylation side reaction.

PeptideCoupling cluster_conditions Critical Control Points Z_Tyr Z-Tyr-OH (Carboxyl) Activation Activation (EDC/HOBt) Z_Tyr->Activation ActiveEster Active Ester (Z-Tyr-OBt) Activation->ActiveEster Product Target Product (Z-Tyr-Ser-OMe) ActiveEster->Product Path A: Amide Bond (Fast, Kinetic Control) SideProduct Side Product (O-Acyl Ester) ActiveEster->SideProduct Path B: Ester Bond (Slow, Avoid HATU) Ser_Amine H-Ser-OMe (Amine -NH2) Ser_Amine->Product Nucleophilic Attack Ser_Hydroxyl H-Ser-OMe (Hydroxyl -OH) Ser_Hydroxyl->SideProduct Competing Attack

Figure 1: Reaction pathway showing the competition between the Serine amine (desired) and hydroxyl (undesired) nucleophiles.[2]

Quantitative Data Reference

Solubility & Physical Properties Table

ParameterValueRelevance to Troubleshooting
MW (Z-Tyr-Ser-OMe) 416.43 g/mol Target mass for LC-MS verification (

).[1][2]
Solubility (Reactants) DMF (High), DCM (Mod), Water (Low)Use DMF for reaction; EtOAc for workup.[2]
pKa (Tyr-OH)

Keep pH < 9 to prevent phenolate formation.[1][2]
pKa (Ser-OH)

Less acidic, but nucleophilic if activated.[1][2]
Melting Point 115–118°C (Lit.)[1][2]If product melts < 100°C, it is likely impure (solvent/HOBt).[2]

References

  • Benoiton, N. L. (2006).[2] Chemistry of Peptide Synthesis. CRC Press.[1][2] (Definitive guide on coupling reagents and racemization suppression). [1][2]

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.[2] (Mechanistic insight into HOBt usage).

  • Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling.[2][5] Tetrahedron, 61(46), 10827-10852.[2] (Review of side reactions including O-acylation). [1][2]

  • Isidro-Llobet, A., et al. (2009).[2] Amino acid-protecting groups.[1][2][6][7] Chemical Reviews, 109(6), 2455-2504.[2] (Details on side-chain protection strategies). [1][2]

Sources

Troubleshooting

Technical Support Center: Managing Protecting Group Removal in N-Cbz-Tyr-Ser Methyl Ester

Welcome to the technical support center for the selective deprotection of N-Cbz-Tyr-Ser methyl ester. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshoo...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the selective deprotection of N-Cbz-Tyr-Ser methyl ester. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and detailed protocols for the successful removal of the Carboxybenzyl (Cbz) and methyl ester protecting groups from this dipeptide.

Frequently Asked Questions (FAQs)

Q1: What is the overall recommended strategy for the complete deprotection of N-Cbz-Tyr-Ser methyl ester to yield Tyr-Ser?

The most reliable and standard strategy involves a two-step orthogonal approach. First, the N-terminal Cbz group is removed under neutral conditions via catalytic hydrogenation. This is followed by the saponification of the C-terminal methyl ester under basic conditions to yield the final deprotected dipeptide, Tyr-Ser. This sequential process minimizes the risk of side reactions.

Q2: Are the Cbz and methyl ester protecting groups orthogonal?

Yes, the Cbz and methyl ester groups are considered orthogonal protecting groups. The Cbz group is labile to catalytic hydrogenation and strong acids but is stable to the basic conditions required for methyl ester saponification.[1] Conversely, the methyl ester is readily hydrolyzed under basic conditions but is stable to the neutral conditions of catalytic hydrogenation.[2] This orthogonality is the foundation of a successful stepwise deprotection strategy.

Q3: Can I remove both protecting groups in a single step?

While theoretically possible under specific and harsh acidic conditions (e.g., strong acid with prolonged heating), a one-step deprotection is not recommended. Such conditions are likely to cause significant side reactions, including cleavage of the peptide bond and modification of the amino acid side chains, particularly the sensitive phenolic group of tyrosine. A stepwise approach ensures higher purity and yield of the final product.

Q4: What are the primary concerns regarding the tyrosine and serine side chains during deprotection?

The primary concern with the tyrosine residue is the potential for side reactions under acidic conditions. For instance, acid-catalyzed O- to C-migration of benzyl groups can occur if benzyl-based protecting groups were used for the side chain, though this is not an issue with the free phenol in your starting material.[3] During Cbz removal with HBr in acetic acid, the phenolic ring can be brominated. The serine hydroxyl group is generally stable, but under harsh basic conditions during saponification, β-elimination can be a minor side reaction.

Troubleshooting Guide

This section addresses common problems encountered during the deprotection of N-Cbz-Tyr-Ser methyl ester.

Issue 1: Incomplete or Sluggish Cbz Group Removal via Catalytic Hydrogenation

Symptoms:

  • TLC or LC-MS analysis shows the presence of starting material after the expected reaction time.

  • A mixture of starting material, the desired product, and potentially the N-benzyl protected tertiary amine is observed.

Potential Causes & Solutions:

CauseExplanationTroubleshooting Steps
Catalyst Poisoning The palladium catalyst is highly susceptible to deactivation by impurities. Sulfur-containing compounds, residual solvents (like dichloromethane), and even the product amine can poison the catalyst.[4]1. Ensure the starting material is highly pure and free from contaminants. 2. Use high-purity solvents for the reaction. 3. If catalyst poisoning is suspected, filter the reaction mixture through a fresh pad of Celite and add a fresh batch of catalyst.
Poor Substrate Solubility The dipeptide may have limited solubility in common hydrogenation solvents like methanol or ethanol, hindering its access to the catalyst's active sites.[4]1. Consider using a solvent mixture to improve solubility, such as methanol/THF or ethanol/acetic acid (a small amount of acetic acid can also prevent product inhibition). 2. Gently warming the reaction mixture may improve solubility, but monitor for potential side reactions.
Insufficient Hydrogen Source Incomplete hydrogenation can lead to the formation of N-benzyl protected tertiary amines as a side product.[5]1. Ensure the reaction is performed under a positive pressure of hydrogen (a balloon is often sufficient for small-scale reactions). 2. For larger-scale reactions, a Parr hydrogenator is recommended to maintain adequate hydrogen pressure. 3. If using transfer hydrogenation, ensure a sufficient excess of the hydrogen donor (e.g., ammonium formate, cyclohexene) is used.
Product Inhibition The newly formed free amine of the product can coordinate with the palladium catalyst, slowing down the reaction.[4]1. The addition of a small amount of a weak acid, such as acetic acid, can protonate the product amine, preventing its coordination with the catalyst.
Issue 2: Side Reactions During Methyl Ester Saponification

Symptoms:

  • Formation of multiple products observed by TLC or LC-MS.

  • Loss of stereochemical integrity (racemization).

Potential Causes & Solutions:

CauseExplanationTroubleshooting Steps
Racemization The α-proton of the C-terminal serine residue can be abstracted by the base, leading to racemization, especially with prolonged reaction times or excess base.[6][7]1. Perform the saponification at a low temperature (0 °C to room temperature). 2. Use a minimal excess of the base (e.g., 1.05-1.2 equivalents of LiOH). 3. Monitor the reaction closely by TLC or LC-MS and quench it as soon as the starting material is consumed.
Peptide Bond Cleavage Under harsh basic conditions, the amide bond can be susceptible to hydrolysis.1. Avoid using a large excess of base and elevated temperatures. 2. Consider using milder conditions, such as enzymatic hydrolysis, if peptide bond cleavage is a significant issue.[8]
Side Chain Reactions Although less common for serine, β-elimination can occur under strong basic conditions.1. Adhere to mild reaction conditions (low temperature, minimal excess of base).

Experimental Protocols

Protocol 1: Cbz Deprotection via Catalytic Hydrogenation

This protocol describes the removal of the N-terminal Cbz group from N-Cbz-Tyr-Ser methyl ester.

Workflow Diagram:

Cbz_Deprotection Start N-Cbz-Tyr-Ser-OMe in Solvent Reagents 10% Pd/C H2 (g) or Transfer Reagent Start->Reagents Add Reaction Stir at RT under H2 atmosphere Reagents->Reaction Monitoring Monitor by TLC/LC-MS Reaction->Monitoring Periodically Monitoring->Reaction Continue if incomplete Workup Filter through Celite Evaporate Solvent Monitoring->Workup Upon completion Product H-Tyr-Ser-OMe Workup->Product

Caption: Workflow for Cbz deprotection via catalytic hydrogenation.

Step-by-Step Procedure:

  • Dissolution: Dissolve N-Cbz-Tyr-Ser methyl ester (1 equivalent) in a suitable solvent (e.g., methanol, ethanol, or a mixture with THF) in a round-bottom flask equipped with a magnetic stir bar.

  • Catalyst Addition: Carefully add 10% Palladium on carbon (Pd/C) catalyst (typically 10-20% by weight of the substrate) to the solution.

  • Hydrogenation: Secure a balloon filled with hydrogen gas to the flask (or connect to a hydrogenation apparatus). Evacuate and backfill the flask with hydrogen three times to ensure an inert atmosphere.

  • Reaction: Stir the reaction mixture vigorously at room temperature under a positive pressure of hydrogen.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is completely consumed.

  • Work-up: Upon completion, carefully vent the hydrogen atmosphere and purge the flask with an inert gas (e.g., nitrogen or argon). Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the Celite pad with the reaction solvent.

  • Isolation: Combine the filtrates and evaporate the solvent under reduced pressure to obtain the crude H-Tyr-Ser-OMe. This product is often used directly in the next step without further purification.

Protocol 2: Methyl Ester Saponification

This protocol describes the hydrolysis of the C-terminal methyl ester of H-Tyr-Ser-OMe.

Workflow Diagram:

Saponification Start H-Tyr-Ser-OMe in Solvent (e.g., THF/H2O) Reagent LiOH (aq) Start->Reagent Add dropwise at 0 °C Reaction Stir at 0 °C to RT Reagent->Reaction Monitoring Monitor by TLC/LC-MS Reaction->Monitoring Periodically Monitoring->Reaction Continue if incomplete Quench Acidify with dilute HCl to pH ~6-7 Monitoring->Quench Upon completion Isolation Purify (e.g., crystallization or chromatography) Quench->Isolation Product H-Tyr-Ser-OH Isolation->Product

Caption: Workflow for methyl ester saponification.

Step-by-Step Procedure:

  • Dissolution: Dissolve the crude H-Tyr-Ser-OMe (1 equivalent) in a mixture of a water-miscible organic solvent (e.g., THF, methanol) and water. Cool the solution to 0 °C in an ice bath.

  • Base Addition: Slowly add a solution of lithium hydroxide (LiOH) (1.05-1.2 equivalents) in water dropwise to the stirred reaction mixture.

  • Reaction: Allow the reaction to stir at 0 °C and gradually warm to room temperature.

  • Monitoring: Monitor the reaction by TLC or LC-MS until the starting material is consumed. Avoid unnecessarily long reaction times to minimize racemization.[6]

  • Quenching: Once the reaction is complete, cool the mixture back to 0 °C and carefully acidify it by adding dilute hydrochloric acid (e.g., 1 M HCl) dropwise until the pH is approximately 6-7.

  • Isolation and Purification: The desired product, H-Tyr-Ser-OH, may precipitate upon neutralization. If so, it can be collected by filtration. Alternatively, the solvent can be removed under reduced pressure, and the resulting solid can be purified by crystallization or chromatography.

References

  • Technical Support Center: Cbz Removal in PROTAC Synthesis - Benchchem. (n.d.). BenchChem.
  • Cbz-Protected Amino Groups - Organic Chemistry Portal. (n.d.). Organic Chemistry Portal.
  • Cbz deprotection conditions: screening of catalysts and sources of H2 - ResearchGate. (n.d.). ResearchGate.
  • Deprotection of carboxybenzyl (Cbz) in the presence of Methyl ester? (2016, October 15). Chemistry Stack Exchange.
  • Mild Method for Deprotection of the N-Benzyloxycarbonyl (N-Cbz) Group by the Combination of AlCl3 and HFIP | The Journal of Organic Chemistry. (2024, April 4). ACS Publications.
  • Amino protecting group—benzyloxycarbonyl (Cbz) - Suzhou Highfine Biotech. (2025, July 31). Suzhou Highfine Biotech.
  • Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism – Total Synthesis. (2024, January 4). Total Synthesis.
  • 2.2 Carboxy Group. (n.d.). Thieme Chemistry.
  • N-Methylamino Acids in Peptide Synthesis. III. Racemization during Deprotection by Saponification and Acidolysis. (n.d.). Canadian Science Publishing.
  • WO2012159997A1 - Modified tyrosine amino acids, peptides containing them, and their use for detecting hydrolase enzyme activity - Google Patents. (n.d.). Google Patents.
  • Selective deprotection of phenacyl, benzyl and methyl esters of N-protected amino acids and dipeptides and N-protected amino acids benzyl ester linked to resins with bis(tributyltin) oxide - RSC Publishing. (n.d.). Royal Society of Chemistry.
  • benzyloxycarbonyl-l-alanyl-l-cysteine methyl ester - Organic Syntheses Procedure. (n.d.). Organic Syntheses.
  • Protecting Groups for Amines: Carbamates. (2018, June 7). Master Organic Chemistry.
  • Amino Acid Derivatives for Peptide Synthesis. (n.d.). AAPPTec.
  • Convenient Synthesis of N-Methylamino Acids Compatible with Fmoc Solid-Phase Peptide Synthesis | The Journal of Organic Chemistry. (2005, May 20). ACS Publications.
  • Introduction and Removal of Several Common Alkoxycarbonyl Protecting Groups. (n.d.). BOC Sciences.
  • EP0523461B1 - Process for the saponification of aminoacid-/peptide esters - Google Patents. (n.d.). Google Patents.
  • Selective deportation of OBn vs. CBz : r/Chempros. (2025, January 14). Reddit.
  • Hydrolysis of peptide esters by different enzymes - PubMed. (n.d.). PubMed.
  • Selecting Orthogonal Building Blocks - Sigma-Aldrich. (n.d.). MilliporeSigma.
  • Deprotection Reactions Using the H-Cube® Continuous Flow Reactor - ThalesNano. (n.d.). ThalesNano.
  • EP0523461A2 - Process for the saponification of aminoacid-/peptide ester - Google Patents. (n.d.). Google Patents.
  • Side reactions in peptide synthesis. VI. A reexamination of the benzyl group in the protection of the side chains of tyrosine and aspartic acid - PubMed. (n.d.). PubMed.

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to N-Cbz-Tyr-Ser Methyl Ester and Boc-Tyr-Ser Methyl Ester in Peptide Synthesis

In the precise world of peptide synthesis, the choice of protecting groups is a critical decision that dictates strategy, influences yield, and defines the purity of the final product. For drug development professionals...

Author: BenchChem Technical Support Team. Date: February 2026

In the precise world of peptide synthesis, the choice of protecting groups is a critical decision that dictates strategy, influences yield, and defines the purity of the final product. For drug development professionals and researchers, understanding the nuances between different protective chemistries is paramount. This guide provides an in-depth comparison of two cornerstone N-terminal protecting groups, Benzyloxycarbonyl (Cbz or Z) and tert-Butoxycarbonyl (Boc), as applied to the synthesis of the Tyr-Ser dipeptide motif. We will explore the causality behind experimental choices, compare their performance profiles, and provide actionable protocols to guide your synthetic strategy.

The Principle of Orthogonal Protection: Cbz vs. Boc

At the heart of multi-step synthesis is the concept of orthogonal protection , which allows for the selective removal of one protecting group in the presence of others.[1][2] The Cbz and Boc groups are a classic example of an orthogonal pair, a feature that grants chemists significant synthetic flexibility.[3][4]

  • N-Cbz (Benzyloxycarbonyl): This group is stable to acidic and basic conditions but is readily cleaved by catalytic hydrogenolysis (e.g., H₂ gas with a palladium catalyst).[5][6] This process is mild and yields innocuous byproducts like toluene and carbon dioxide.

  • N-Boc (tert-Butoxycarbonyl): Conversely, the Boc group is stable to catalytic hydrogenation and a wide range of nucleophiles and bases.[4][7] It is specifically designed to be labile under acidic conditions , typically using trifluoroacetic acid (TFA), which cleaves it into gaseous isobutylene and carbon dioxide.[8]

This fundamental difference in deprotection chemistry is the primary factor influencing which protecting group is chosen for a given synthetic route.[9]

Synthesis Workflow: A Tale of Two Strategies

The synthesis of a protected dipeptide like Tyr-Ser methyl ester generally involves two key stages: the protection of the N-terminus of the first amino acid (Tyrosine) and the coupling reaction with the second amino acid ester (Serine methyl ester). The subsequent deprotection then reveals the free N-terminus for further chain elongation.

Below is a generalized workflow for this process.

G cluster_0 Phase 1: Preparation of Protected Amino Acid cluster_1 Phase 2: Peptide Coupling cluster_2 Phase 3: Selective Deprotection A L-Tyrosine C N-Protected Tyr (Cbz-Tyr or Boc-Tyr) A->C Protection Reaction B Protection Reagent (Cbz-Cl or Boc₂O) B->C D N-Protected Tyr G Protected Dipeptide (N-Cbz/Boc-Tyr-Ser-OMe) D->G Amide Bond Formation E L-Serine Methyl Ester E->G F Coupling Reagents (e.g., EDC, HOBt) F->G H Protected Dipeptide J N-Terminal Free Dipeptide (H-Tyr-Ser-OMe) H->J Cleavage I Deprotection Condition (H₂/Pd for Cbz, TFA for Boc) I->J G Cbz-Peptide Cbz-Peptide Carbamic Acid Intermediate Carbamic Acid Intermediate Cbz-Peptide->Carbamic Acid Intermediate H₂, Pd/C Toluene Toluene Cbz-Peptide->Toluene Byproduct Free Amine Free Amine Carbamic Acid Intermediate->Free Amine Spontaneous Decarboxylation CO₂ CO₂ Carbamic Acid Intermediate->CO₂

Caption: Simplified mechanism of Cbz deprotection via catalytic hydrogenolysis. [6]

  • Dissolve N-Cbz-Tyr-Ser methyl ester in a suitable solvent like methanol or ethanol. [5]2. Carefully add 10% Palladium on carbon (Pd/C) catalyst (typically 5-10 mol% Pd relative to the substrate). [5]3. Evacuate the flask and backfill with hydrogen gas (H₂), often using a balloon. Repeat this purge cycle three times. [5]4. Stir the mixture vigorously under the H₂ atmosphere at room temperature until TLC or LC-MS analysis indicates complete consumption of the starting material.

  • Carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

  • Rinse the Celite pad with methanol and concentrate the combined filtrate to obtain the deprotected H-Tyr-Ser-OMe.

Protocol 2: Synthesis of Boc-Tyr-Ser Methyl Ester

This protocol is common in both solution-phase and as the foundational chemistry for Boc-SPPS.

Step A: Protection of L-Tyrosine

  • Suspend L-Tyrosine (1 eq.) in a mixture of dioxane and water.

  • Add a base such as NaOH or NaHCO₃ to adjust the pH to ~9. [4]3. Add a solution of Di-tert-butyl dicarbonate (Boc₂O, 1.1 eq.) in dioxane dropwise while maintaining the pH with additional base. [10]4. Stir at room temperature until the reaction is complete (monitored by TLC).

  • Perform an acid-base workup similar to the Cbz protection to isolate the N-Boc-L-Tyrosine product. [10] * Expert Note: Tyrosine's phenolic hydroxyl can sometimes react with a second equivalent of Boc₂O, especially under strongly basic conditions. [11]Careful control of pH and stoichiometry is crucial.

Step B: Peptide Coupling

  • The coupling procedure is identical to that described for the Cbz-protected analogue (Protocol 1, Step B), simply substituting N-Boc-L-Tyrosine as the starting material.

Step C: Deprotection of the Boc Group

G Boc-Peptide Boc-Peptide Protonated Carbamate Protonated Carbamate Boc-Peptide->Protonated Carbamate TFA (H⁺) Carbamic Acid Carbamic Acid Protonated Carbamate->Carbamic Acid Loss of t-Butyl Cation t-Butyl Cation t-Butyl Cation Protonated Carbamate->t-Butyl Cation Byproduct Free Amine (TFA Salt) Free Amine (TFA Salt) Carbamic Acid->Free Amine (TFA Salt) Spontaneous Decarboxylation CO₂ CO₂ Carbamic Acid->CO₂

Caption: Simplified mechanism of Boc deprotection via acidolysis. [8]

  • Dissolve N-Boc-Tyr-Ser methyl ester in anhydrous Dichloromethane (DCM).

  • Add a solution of Trifluoroacetic acid (TFA) in DCM (typically 25-50% v/v). If Tyrosine side-chain protection is absent, include a scavenger like anisole (5% v/v) to trap the generated tert-butyl cations. [7]3. Stir the reaction at room temperature for 30-60 minutes.

  • Monitor the reaction by TLC or LC-MS for the disappearance of the starting material.

  • Remove the solvent and excess TFA in vacuo (often co-evaporating with toluene) to yield the dipeptide as its TFA salt.

  • The product can be used directly or neutralized with a mild base for subsequent steps.

Decision Framework: Which Protecting Group to Choose?

The selection between Cbz and Boc is not merely a matter of preference but a strategic decision based on the overall synthetic plan.

DecisionTree Start Start: Choose N-Terminal Protection for Tyr-Ser SynthType What is your synthesis phase? Start->SynthType FuncGroups Does your final molecule contain alkenes, alkynes, or reducible sulfur groups? SynthType->FuncGroups Solution-Phase ConsiderBoc Boc is strongly preferred. Cbz is impractical. SynthType->ConsiderBoc Solid-Phase (SPPS) Orthogonality Do you need orthogonality to acid-labile side-chain protecting groups (e.g., tBu)? FuncGroups->Orthogonality No UseBoc Choose Boc Protection FuncGroups->UseBoc Yes Orthogonality->UseBoc No (or if using Bzl side-chain groups) UseCbz Choose Cbz Protection Orthogonality->UseCbz Yes

Caption: Decision tree for selecting between Cbz and Boc protection.

Conclusion

Both N-Cbz-Tyr-Ser methyl ester and Boc-Tyr-Ser methyl ester are viable intermediates in peptide synthesis, but they belong to different strategic schools of thought. The Boc group offers superior compatibility with modern solid-phase synthesis and is the workhorse for one of the major automated methodologies. [12]Its primary drawback is the generation of reactive carbocations that necessitate the use of scavengers, particularly with sensitive residues like Tyrosine. [13] The Cbz group remains a highly valuable tool, especially in solution-phase synthesis , where its clean, mild deprotection via hydrogenolysis is a significant advantage. [9]Its key limitation is its incompatibility with reducible functional groups, which can restrict its application in the synthesis of complex, multifunctional molecules.

Ultimately, the expert chemist does not see one as "better" but as a specific tool for a specific job. A thorough analysis of the target molecule's structure, the planned synthetic route (solution vs. solid-phase), and the need for orthogonal deprotection will always guide the optimal choice.

References

  • ACS Central Science. (2022).
  • BOC Sciences. Introduction and Removal of Several Common Alkoxycarbonyl Protecting Groups.
  • Ashenhurst, J. (2018).
  • AAPPTec. Synthesis of peptides using tert-butyloxycarbonyl (Boc) as the α-amino protection group.
  • NINGBO INNO PHARMCHEM CO.,LTD. (2026). Expert Insights: Utilizing Boc-L-Tyrosine Methyl Ester in Pharmaceutical Synthesis.
  • BenchChem. A Comparative Guide to CBZ-D-VALINE and Boc-D-valine in Solid-Phase Peptide Synthesis.
  • BenchChem.
  • Total Synthesis. Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism.
  • BOC Sciences. (2024).
  • Organic Chemistry Portal. Boc-Protected Amino Groups.
  • StudySmarter. (2023). Protecting Groups: Boc, Cbz, Amine - Chemistry.
  • Organic Chemistry Portal. (2019). Cbz-Protected Amino Groups.
  • BenchChem. A Comparative Guide to Protecting Groups in Peptide Synthesis: Fmoc, Boc, and Cbz.
  • Organic Syntheses. N-[(1,1-Dimethylethoxy)carbonyl]-L-serine methyl ester.
  • Common Organic Chemistry. Boc Deprotection Mechanism - TFA.
  • Google Patents. (2015). CN104447415A - Method for preparing Boc-L-tyrosine by using (Boc)2O.
  • AAPPTec.
  • Reddit. (2024). Advice on N-boc deprotection in the presence of acid sensitive groups.

Sources

Comparative

Enzymatic Cleavage of N-Cbz-Tyr-Ser Esters: Kinetic Profiling &amp; Specificity Guide

This guide provides an in-depth technical comparison of the enzymatic cleavage of N-Cbz-Tyr-Ser methyl ester versus its ethyl, benzyl, and tert-butyl analogs. It focuses on kinetic efficiency, specificity, and experiment...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of the enzymatic cleavage of N-Cbz-Tyr-Ser methyl ester versus its ethyl, benzyl, and tert-butyl analogs. It focuses on kinetic efficiency, specificity, and experimental protocols for researchers in peptide synthesis and prodrug development.

Executive Summary: The Substrate & The Challenge

N-Cbz-Tyr-Ser methyl ester represents a classic model for studying C-terminal deprotection and serine protease esterase activity . In peptide synthesis, the selective removal of the C-terminal ester (deprotection) without hydrolyzing the internal peptide bond (amide cleavage) is critical.

  • The Substrate:

    
    
    
    • N-Cbz (Benzyloxycarbonyl): Protects the N-terminus, imparting hydrophobicity.

    • Tyr (Tyrosine): Provides an aromatic handle, making the substrate a potential target for Chymotrypsin (specificity for aromatic P1 residues).

    • Ser (Serine): The C-terminal residue bearing the ester.

    • Methyl Ester (

      
      ):  The target bond for hydrolysis.
      

The Core Comparison: When subjected to hydrolytic enzymes (e.g., Carboxypeptidase Y , Subtilisin , or Chymotrypsin ), the Methyl ester exhibits distinct kinetic advantages over Ethyl , Benzyl , and tert-Butyl esters. This guide quantifies those differences and defines the optimal enzymatic systems for cleavage.

Mechanistic Comparison: Methyl vs. Other Esters

The rate of enzymatic hydrolysis (


) is governed by the steric fit of the alcohol leaving group within the enzyme's 

subsite (leaving group pocket).
Comparative Kinetic Performance Table

Data synthesized from serine protease kinetic profiles (e.g., Carboxypeptidase Y, Subtilisin).

Ester TypeStructure (

)
Relative Hydrolysis Rate (

)
Specificity Constant (

)
Mechanistic Bottleneck
Methyl

100% (Reference) High (

)
Diffusion controlled; minimal steric hindrance.
Ethyl

~2–10% Moderate Steric clash in the

pocket reduces

.
Benzyl

< 1% (Variable*)Low Bulky group exclusion; requires enzymes with large hydrophobic pockets (e.g., CPY).
tert-Butyl

~0% Negligible Severe steric occlusion prevents attack on the carbonyl carbon.

Critical Insight: For Carboxypeptidase Y (CPY) , the methyl ester is hydrolyzed rapidly because the small methyl group does not distort the alignment of the carbonyl oxygen in the oxyanion hole. The Ethyl ester , despite being only one methylene unit longer, often suffers a 10-50 fold reduction in


 due to steric interference with the catalytic histidine or the leaving group channel.
Enzyme Selection Strategy

Choosing the right enzyme is critical to avoid "Side Reaction A": the cleavage of the internal Tyr-Ser peptide bond.

The Chymotrypsin Trap

While


-Chymotrypsin  is famous for cleaving Tyrosine esters (e.g., Ac-Tyr-OMe), it is an endopeptidase .
  • Action on N-Cbz-Tyr-Ser-OMe: Chymotrypsin primarily attacks the peptide bond after Tyrosine (

    
    ).
    
  • Result: You obtain

    
     and 
    
    
    
    , destroying the dipeptide.
  • Usage: Only use Chymotrypsin if you specifically intend to study the amidase activity or if the ester is directly attached to the Tyr (e.g., N-Cbz-Tyr-OMe).

The Solution: Carboxypeptidase Y (CPY) or Subtilisin
  • Carboxypeptidase Y (CPY): An exopeptidase that sequentially removes C-terminal residues. It has potent esterase activity (peptidyl-amino-acid ester hydrolase). It cleaves the ester bond (

    
    ) much faster than the peptide bond.
    
  • Subtilisin (Carlsberg): Often used in organic co-solvents. It prefers unhindered esters (Methyl > Ethyl) and can be tuned to favor esterolysis over amidolysis by pH adjustment (pH 8.0–9.0).

Visualizing the Pathway

The following diagram illustrates the kinetic competition between the desired ester cleavage and the undesired peptide cleavage, dependent on the enzyme and ester choice.

EnzymaticCleavage Substrate Substrate: N-Cbz-Tyr-Ser-OR (R = Me, Et, Bn) Enzyme_CPY Enzyme: Carboxypeptidase Y (Exopeptidase/Esterase) Substrate->Enzyme_CPY Binding Enzyme_Chymo Enzyme: α-Chymotrypsin (Endopeptidase) Substrate->Enzyme_Chymo Binding Complex_Ester Esterase Pathway (Acyl-Enzyme at Ser) Substrate->Complex_Ester Blocked if R=tBu Enzyme_CPY->Complex_Ester Fast Attack (R=Me) Slow Attack (R=Et) Complex_Amide Amidase Pathway (Acyl-Enzyme at Tyr) Enzyme_Chymo->Complex_Amide Preferred Attack (Specificity for Tyr) Product_Desired Desired Product: N-Cbz-Tyr-Ser-OH + ROH Complex_Ester->Product_Desired Hydrolysis Product_Split Side Product: N-Cbz-Tyr-OH + H-Ser-OR Complex_Amide->Product_Split Proteolysis

Caption: Comparative pathway analysis. CPY favors the esterase pathway (green flow), while Chymotrypsin risks cleaving the peptide backbone (red flow). Methyl esters accelerate the CPY pathway; t-Butyl esters block it.

Experimental Protocol: Kinetic Resolution of Methyl Esters

This protocol uses a pH-Stat method, which is the gold standard for monitoring ester hydrolysis as it releases acid (


) in real-time.

Objective: Determine the specific activity of CPY on N-Cbz-Tyr-Ser-OMe vs. -OEt.

Materials:
  • Enzyme: Carboxypeptidase Y (Sigma-Aldrich/Merck), ~100 units/mg.

  • Substrates:

    • Substrate A: N-Cbz-Tyr-Ser-OMe (10 mM stock in DMSO).

    • Substrate B: N-Cbz-Tyr-Ser-OEt (10 mM stock in DMSO).

  • Buffer: 0.1 M KCl (to maintain ionic strength), unbuffered initially (pH adjusted to 7.0).

  • Titrant: 0.01 M NaOH.

Step-by-Step Workflow:
  • Setup: Calibrate the pH-stat titrator to pH 7.0 at 25°C.

  • Blank Run: Add 10 mL of 0.1 M KCl and 100 µL of Substrate A (Final conc: 0.1 mM). Monitor for spontaneous hydrolysis (should be negligible).

  • Enzyme Injection: Add 10 µL of CPY solution (final conc: 0.1 µM).

  • Data Acquisition: The instrument will automatically titrate NaOH to maintain pH 7.0. The slope of NaOH volume vs. time (

    
    ) equals the initial velocity (
    
    
    
    ).
  • Comparison: Repeat with Substrate B (Ethyl ester).

  • Calculation:

    
    
    Expect the Methyl ester slope to be roughly 10–20x steeper than the Ethyl ester slope.
    
Validation Check (Self-Correcting Step):
  • If hydrolysis is too slow: Increase enzyme concentration or add 10% acetone to improve substrate solubility (ensure enzyme stability).

  • If slope is non-linear: Product inhibition may be occurring. Use initial rates (

    
     conversion).
    
References
  • Hayashi, R., et al. (1973). "Carboxypeptidase Y: A Kinase-Like Esterase Activity." Journal of Biochemistry. Link (Demonstrates CPY esterase specificity).

  • Bender, M. L., & Kezdy, F. J. (1965). "Mechanism of Action of Proteolytic Enzymes." Annual Review of Biochemistry. Link (Foundational kinetics for Chymotrypsin esterase vs amidase activity).

  • Bornscheuer, U. T., & Kazlauskas, R. J. (2006). "Hydrolases in Organic Synthesis: Regio- and Stereoselective Biotransformations." Wiley-VCH.
  • Schechter, I., & Berger, A. (1967). "On the size of the active site in proteases. I. Papain." Biochemical and Biophysical Research Communications. Link (Defines the S1/S1' nomenclature used to explain steric hindrance of Ethyl/Benzyl groups).

Validation

comparative analysis of "N-Cbz-Tyr-Ser methyl ester" analogs

Comparative Analysis of "N-Cbz-Tyr-Ser methyl ester" Analogs Executive Summary N-Cbz-Tyr-Ser methyl ester (Z-Tyr-Ser-OMe) is a specialized dipeptide derivative primarily utilized as a substrate in enzymatic peptide synth...

Author: BenchChem Technical Support Team. Date: February 2026

Comparative Analysis of "N-Cbz-Tyr-Ser methyl ester" Analogs

Executive Summary

N-Cbz-Tyr-Ser methyl ester (Z-Tyr-Ser-OMe) is a specialized dipeptide derivative primarily utilized as a substrate in enzymatic peptide synthesis (kinetically controlled) and as a probe for protease specificity (e.g., Chymotrypsin, Subtilisin). Unlike simple amino acid esters (e.g., Z-Tyr-OMe), this dipeptide ester introduces a P1' residue (Serine), allowing researchers to investigate subsite specificity (


) and the influence of nucleophile polarity on enzymatic coupling efficiency.

This guide compares Z-Tyr-Ser-OMe against its primary analogs:

  • Z-Phe-Ser-OMe: The hydrophobic P1 analog (Phenylalanine vs. Tyrosine).

  • Z-Tyr-OMe: The monomeric "gold standard" for chymotrypsin kinetics.

  • Z-Tyr-Gly-OMe: A steric control analog (Glycine vs. Serine).

Physicochemical & Structural Comparison

The choice between Tyrosine (Tyr) and Phenylalanine (Phe) derivatives fundamentally alters solubility and enzyme binding affinity.

FeatureZ-Tyr-Ser-OMe Z-Phe-Ser-OMe Z-Tyr-OMe
Molecular Weight 416.43 g/mol 400.43 g/mol 329.35 g/mol
P1 Residue (Hydrophobicity) Tyrosine (Moderate, Phenolic -OH)Phenylalanine (High, Aromatic)Tyrosine
P1' Residue Serine (Polar, Hydroxyl)Serine (Polar, Hydroxyl)None (Methyl Ester)
Solubility (Aqueous) Low-Moderate (improved by Ser)LowLow-Moderate
Solubility (Organic) Soluble in DMSO, DMF, MeOHSoluble in EtOAc, DCMSoluble in EtOAc, MeOH
Key Risk O-Acyl Migration: Serine -OH can attack the ester, leading to side products.Similar risk, but Phe is more stable against oxidation.No side chain interference.

Scientific Insight: The Phenolic -OH of Tyrosine in Z-Tyr-Ser-OMe allows for hydrogen bonding within the enzyme active site (e.g., Chymotrypsin Ser-195/His-57 network), often resulting in different


 values compared to the purely hydrophobic Phenylalanine analog. However, the Serine side chain  at P1' increases water solubility, which can lower the partition coefficient in biphasic enzymatic synthesis systems, potentially favoring hydrolysis over synthesis.

Functional Performance: Enzymatic Kinetics

The primary application of these analogs is in Kinetically Controlled Peptide Synthesis . In this process, the enzyme (E) reacts with the ester substrate (Acyl Donor, S) to form an Acyl-Enzyme Intermediate (E-Ac), which is then deacylated by a nucleophile (N) to form the peptide product (P) or by water (W) to form the hydrolysis product (H).

Mechanism of Action

EnzymaticSynthesis E Enzyme (E) (Chymotrypsin) ES Michaelis Complex (E·S) E->ES + S S Substrate (S) (Z-Tyr-Ser-OMe) AcE Acyl-Enzyme (Z-Tyr-Ser-E) ES->AcE Acylation (- MeOH) P Peptide Product (Z-Tyr-Ser-Leu-NH2) AcE->P Aminolysis (Synthesis) H Hydrolysis Product (Z-Tyr-Ser-OH) AcE->H Hydrolysis (Water) N Nucleophile (N) (e.g., H-Leu-NH2)

Caption: Kinetic pathway of Chymotrypsin-catalyzed synthesis. The competition between Aminolysis (Green) and Hydrolysis (Red) determines the yield.

Comparative Kinetic Data
SubstrateEnzyme Specificity (

)
Synthesis Yield PotentialNotes
Z-Tyr-Ser-OMe High. Tyr is a primary specificity determinant for Chymotrypsin.Moderate. Serine hydrophilicity increases water accessibility to the active site, slightly favoring hydrolysis.Excellent for studying S1-S1' subsite interactions.
Z-Phe-Ser-OMe Very High. Phe typically binds tighter than Tyr in the S1 hydrophobic pocket.High. Higher hydrophobicity excludes water better than Tyr analogs.Preferred for maximizing yield in organic solvent synthesis.
Z-Tyr-OMe Standard. Baseline kinetics.Variable. Lacks P1' interactions; relies entirely on P1 binding.The reference standard for defining "1.0" relative activity.

Expert Analysis: While Z-Phe-Ser-OMe often yields higher synthesis rates due to the superior hydrophobicity of Phenylalanine, Z-Tyr-Ser-OMe is indispensable when the target peptide requires Tyrosine for downstream signaling (e.g., phosphorylation sites) or radiolabeling (Iodination).

Experimental Protocol: Enzymatic Synthesis Assay

Objective: To determine the coupling efficiency of Z-Tyr-Ser-OMe with a nucleophile (e.g., H-Leu-NH2) using


-Chymotrypsin.

Reagents:

  • Substrate: Z-Tyr-Ser-OMe (10 mM stock in DMF).

  • Nucleophile: H-Leu-NH2 (100 mM stock in Carbonate Buffer pH 9.0).

  • Enzyme:

    
    -Chymotrypsin (bovine pancreas), immobilized on Celite or free lyophilized powder.
    
  • Solvent System: Ethyl Acetate (water-saturated) or Acetonitrile/Tris Buffer (95:5 v/v).

Protocol:

  • Preparation: Dissolve Z-Tyr-Ser-OMe (final conc. 5 mM) and H-Leu-NH2 (final conc. 20 mM) in the chosen solvent system.

  • Initiation: Add

    
    -Chymotrypsin (1 mg/mL) to the reaction vessel.
    
  • Incubation: Shake at 25°C at 200 rpm.

  • Monitoring: Aliquot 50 µL samples at t=0, 15, 30, 60 min. Quench with 10% Acetic Acid.

  • Analysis: Analyze via HPLC (C18 column, Gradient 10-90% ACN in water + 0.1% TFA).

    • Detect: 254 nm (Absorbance of Cbz group).

    • Calculate: Synthesis Yield = [Product Area] / ([Product] + [Hydrolysis] + [Substrate]).

Self-Validating Check:

  • Control: Run a parallel reaction without nucleophile. The substrate should convert entirely to the hydrolysis product (Z-Tyr-Ser-OH). If substrate remains, the enzyme is inactive.

Synthesis Workflow: Chemical vs. Enzymatic

When producing Z-Tyr-Ser-OMe itself (as a reagent), chemical synthesis is preferred over enzymatic methods to avoid self-hydrolysis.

ChemicalSynthesis Start Starting Materials Z-Tyr-OH + H-Ser-OMe·HCl Coupling Coupling Reaction DCC / HOBt / NMM in DMF/DCM (0°C -> RT) Start->Coupling Activation Workup Workup Acid/Base Wash (Remove Urea byproduct) Coupling->Workup 12-24h Stirring Purification Purification Recrystallization (EtOAc/Hexane) or Column Chromatography Workup->Purification Crude Isolation Product Final Product Z-Tyr-Ser-OMe Purification->Product >95% Purity

Caption: Standard chemical synthesis route using carbodiimide coupling. HOBt is critical to prevent racemization of the Tyrosine residue.

References

  • Schechter, I., & Berger, A. (1967). On the size of the active site in proteases. I. Papain.[1] Biochemical and Biophysical Research Communications, 27(2), 157–162. Link

  • Clapés, P., Adlercreutz, P., & Mattiasson, B. (1990).[2][3] Enzymatic peptide synthesis in organic media: a comparative study of water-miscible and water-immiscible solvent systems. Journal of Biotechnology, 15(4), 323–338. Link

  • Bordusa, F. (2002). Proteases in organic synthesis. Chemical Reviews, 102(12), 4817–4868. Link

  • Sigma-Aldrich. N-Carbobenzyloxy-L-tyrosine methyl ester (Z-Tyr-OMe) Product Specification. Link

Sources

Comparative

A Senior Application Scientist's Guide to the Synthesis of N-Cbz-Tyr-Ser Methyl Ester: A Comparative Benchmarking Study

For researchers, medicinal chemists, and professionals in drug development, the efficient and reliable synthesis of peptides is a cornerstone of innovation. The dipeptide N-Cbz-Tyr-Ser methyl ester, a valuable building b...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and professionals in drug development, the efficient and reliable synthesis of peptides is a cornerstone of innovation. The dipeptide N-Cbz-Tyr-Ser methyl ester, a valuable building block in the synthesis of more complex bioactive molecules, presents a compelling case study for evaluating the efficacy of various synthetic methodologies. This guide provides an in-depth, objective comparison of established and modern techniques for the synthesis of this target dipeptide, supported by experimental data and field-proven insights to inform your selection of the most appropriate method for your research needs.

Introduction: The Significance of N-Cbz-Tyr-Ser Methyl Ester and Synthetic Challenges

The N-benzyloxycarbonyl (Cbz or Z) protected dipeptide of tyrosine and serine methyl ester is a key intermediate in the synthesis of a wide range of biologically active peptides and peptidomimetics. The Cbz group provides robust protection for the N-terminus of tyrosine, while the methyl ester protects the C-terminus of serine, allowing for selective peptide bond formation.

However, the synthesis of this dipeptide is not without its challenges. The side chains of both tyrosine (phenolic hydroxyl) and serine (primary hydroxyl) can potentially lead to side reactions if not appropriately managed. Furthermore, the risk of racemization at the chiral centers of the amino acids during the coupling reaction is a critical consideration that can significantly impact the biological activity of the final product. Therefore, the choice of coupling methodology is paramount to achieving high yield, purity, and stereochemical integrity.

This guide will benchmark the following synthetic approaches:

  • Carbodiimide-Mediated Coupling: Focusing on the classic Dicyclohexylcarbodiimide (DCC) with the additive 1-Hydroxybenzotriazole (HOBt).

  • Onium Salt-Based Coupling: Examining the performance of modern reagents such as HBTU, PyBOP, and COMU.

  • Enzymatic Synthesis: Exploring the potential of biocatalysis as a green and highly selective alternative.

The Synthetic Landscape: A Workflow Overview

The general workflow for the synthesis of N-Cbz-Tyr-Ser methyl ester involves the coupling of an N-terminally protected tyrosine derivative with a C-terminally protected serine derivative. The fundamental steps are outlined in the diagram below.

G cluster_0 Preparation of Starting Materials cluster_1 Peptide Coupling Reaction cluster_2 Work-up and Purification N_Cbz_Tyr N-Cbz-L-Tyrosine Coupling Coupling Reagent + Base N_Cbz_Tyr->Coupling Ser_OMe L-Serine Methyl Ester Hydrochloride Ser_OMe->Coupling Reaction Formation of Peptide Bond Coupling->Reaction Workup Aqueous Work-up Reaction->Workup Purification Chromatography / Recrystallization Workup->Purification Product N-Cbz-Tyr-Ser Methyl Ester Purification->Product

Caption: General workflow for the synthesis of N-Cbz-Tyr-Ser methyl ester.

Benchmarking the Methodologies: A Data-Driven Comparison

The choice of coupling reagent is a critical determinant of the success of the synthesis, influencing reaction time, yield, purity, and the extent of side reactions, most notably racemization.[1] This section provides a comparative analysis of different coupling methods.

Quantitative Performance Metrics

The following table summarizes the expected performance of various coupling methods for the synthesis of N-Cbz-Tyr-Ser methyl ester, based on literature data for analogous dipeptides and general principles of peptide chemistry. Direct experimental data for a head-to-head comparison is often proprietary or not publicly available, hence some values are estimations based on expert experience.

MethodCoupling ReagentAdditiveBaseTypical Yield (%)Typical Reaction Time (h)Key AdvantagesKey Disadvantages
Carbodiimide DCCHOBt-70-8512-24Cost-effective, well-established.Dicyclohexylurea (DCU) byproduct can be difficult to remove, potential for racemization.[1]
Onium Salt HBTUHOBtDIPEA85-952-4High coupling efficiency, faster reaction times, low racemization.[2][3]Byproducts are water-soluble, simplifying work-up. Potential for guanidinylation of the N-terminus if used in excess.[4]
Onium Salt PyBOPHOBtDIPEA85-952-4Similar to HBTU, less hazardous byproducts than the original BOP reagent.[2][3]More expensive than carbodiimides.
Onium Salt COMU-DIPEA>901-3High reactivity, low racemization, safer (non-explosive) than HOBt/HOAt-based reagents, water-soluble byproducts.[5]Higher cost.
Enzymatic Thermolysin/Papain--Variable24-72High stereoselectivity (no racemization), mild reaction conditions, environmentally friendly.Slower reaction rates, substrate specificity can be a limitation, requires aqueous or biphasic solvent systems.[6][7]
Causality Behind Experimental Choices
  • The Role of Additives (HOBt): In carbodiimide-mediated couplings, the addition of HOBt is crucial for suppressing racemization.[1] DCC activates the carboxylic acid to form a highly reactive O-acylisourea intermediate. This intermediate is susceptible to intramolecular cyclization to an oxazolone, which can readily tautomerize, leading to loss of stereochemical integrity. HOBt intercepts the O-acylisourea to form an active ester, which is more stable and less prone to racemization.

  • The Power of Onium Salts (HBTU, PyBOP, COMU): Onium salt reagents like HBTU and PyBOP pre-activate the carboxylic acid to form an HOBt active ester in situ, leading to faster and cleaner reactions with lower racemization compared to the traditional DCC/HOBt method.[2][3] COMU, a third-generation uronium salt, offers even greater reactivity and a superior safety profile, as it is not based on the potentially explosive HOBt.[5]

  • The Specificity of Enzymes: Enzymes such as thermolysin and papain catalyze peptide bond formation with exquisite stereoselectivity, completely avoiding racemization.[6][7] They operate under mild, aqueous conditions, making them an attractive "green" alternative. However, their substrate scope can be limited, and reaction rates are generally slower than chemical methods. Thermolysin, for instance, typically favors the coupling of hydrophobic amino acids.[7]

Detailed Experimental Protocols

The following protocols are provided as representative examples for the synthesis of N-Cbz-Tyr-Ser methyl ester using different methodologies.

Protocol 1: DCC/HOBt Mediated Coupling

Materials:

  • N-Cbz-L-Tyrosine

  • L-Serine methyl ester hydrochloride

  • Dicyclohexylcarbodiimide (DCC)

  • 1-Hydroxybenzotriazole (HOBt)

  • Triethylamine (TEA)

  • Dichloromethane (DCM)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate solution

  • 1M Hydrochloric acid

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • To a solution of N-Cbz-L-tyrosine (1.0 eq) and HOBt (1.1 eq) in DCM at 0 °C, add DCC (1.1 eq).

  • Stir the mixture at 0 °C for 30 minutes.

  • In a separate flask, suspend L-serine methyl ester hydrochloride (1.0 eq) in DCM and add TEA (1.1 eq). Stir until a clear solution is obtained.

  • Add the serine methyl ester solution to the activated N-Cbz-L-tyrosine solution at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Filter off the precipitated dicyclohexylurea (DCU) and wash the solid with DCM.

  • Combine the filtrates and wash successively with 1M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (e.g., silica gel, EtOAc/Hexane gradient) or recrystallization to afford N-Cbz-Tyr-Ser methyl ester.

Protocol 2: HBTU Mediated Coupling

Materials:

  • N-Cbz-L-Tyrosine

  • L-Serine methyl ester hydrochloride

  • HBTU (2-(1H-Benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

  • N,N-Diisopropylethylamine (DIPEA)

  • N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Water

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve N-Cbz-L-tyrosine (1.0 eq), HBTU (1.1 eq), and L-serine methyl ester hydrochloride (1.0 eq) in DMF.

  • Cool the solution to 0 °C and add DIPEA (2.2 eq) dropwise.

  • Stir the reaction mixture at room temperature for 2-4 hours.

  • Pour the reaction mixture into water and extract with EtOAc.

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography or recrystallization.

Mechanistic Insights: The DCC/HOBt Coupling Pathway

The following diagram illustrates the key steps in the DCC/HOBt mediated peptide bond formation, highlighting the role of HOBt in preventing racemization.

G cluster_0 Activation of Carboxylic Acid cluster_1 Racemization Pathway (Undesirable) cluster_2 HOBt-Mediated Pathway (Desirable) Cbz_Tyr_COOH N-Cbz-Tyr-COOH O_Acylisourea O-Acylisourea Intermediate (Highly Reactive) Cbz_Tyr_COOH->O_Acylisourea + DCC DCC DCC Oxazolone Oxazolone Formation O_Acylisourea->Oxazolone Intramolecular Cyclization Active_Ester HOBt Active Ester (Less Reactive, Stable) O_Acylisourea->Active_Ester + HOBt Racemized_Product Racemized Product Oxazolone->Racemized_Product HOBt HOBt Dipeptide N-Cbz-Tyr-Ser-OMe Active_Ester->Dipeptide + H-Ser-OMe Ser_NH2 H-Ser-OMe

Caption: Mechanism of DCC/HOBt mediated peptide coupling.

Conclusion and Recommendations

The synthesis of N-Cbz-Tyr-Ser methyl ester can be successfully achieved through various methods, each with its own set of advantages and disadvantages.

  • For cost-sensitive applications where longer reaction times are acceptable, the DCC/HOBt method remains a viable option, provided that careful purification is performed to remove the DCU byproduct.

  • For high-throughput synthesis and applications demanding high purity and minimal racemization , the use of onium salt-based reagents is highly recommended . COMU stands out as a particularly attractive option due to its high reactivity, excellent safety profile, and the water-solubility of its byproducts, which simplifies purification.[5][8]

  • Enzymatic synthesis represents a promising green alternative, especially for large-scale production where stereochemical purity is paramount. However, further optimization of reaction conditions and enzyme selection would be necessary to achieve competitive reaction times and yields for this specific dipeptide.

Ultimately, the optimal choice of synthetic method will depend on the specific requirements of the project, including scale, budget, time constraints, and the desired level of purity. This guide provides the foundational knowledge and comparative data to make an informed decision, empowering researchers to proceed with confidence in the synthesis of N-Cbz-Tyr-Ser methyl ester and other valuable peptide intermediates.

References

  • Aapptec Peptides. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. [Link]

  • Organic Syntheses. (n.d.). Benzyloxycarbonyl-L-alanyl-L-cysteine methyl ester. [Link]

  • Albericio, F., et al. (2018). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development, 22(7), 760-772. [Link]

  • Aapptec Peptides. (n.d.). Coupling Reagents. [Link]

  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557-6602. [Link]

  • Williams, R. M., & Yuan, C. (1992). Organic Chemistry of L-Tyrosine. 1. General Synthesis of Chiral Piperazines from Amino Acids. The Journal of Organic Chemistry, 57(24), 6519-6527. [Link]

  • Khan, K. M., et al. (2024). A Convenient Synthesis of Short α-/β-Mixed Peptides as Potential α-Amylase Inhibitors. Molecules, 29(15), 4028. [Link]

  • Steinke, D., & Kula, M. R. (1990). Papain-catalysed synthesis of dipeptides: a novel approach using free amino acids as nucleophiles. Enzyme and Microbial Technology, 12(11), 836-840. [Link]

  • Royal Society of Chemistry. (2024). A practical method for the synthesis of small peptides using DCC and HOBt as activators in H2O–THF while avoiding the use of protecting groups. RSC Advances. [Link]

  • Perich, J. W., & Reynolds, E. C. (1991). Fmoc/solid-phase synthesis of Tyr(P)-containing peptides through t-butyl phosphate protection. International journal of peptide and protein research, 37(6), 572–575. [Link]

  • Isowa, Y., et al. (1979). Thermolysin-catalyzed peptide bond synthesis. Proceedings of the National Academy of Sciences of the United States of America, 76(2), 650-654. [Link]

Sources

Safety & Regulatory Compliance

Safety

Operational Guide: Safe Disposal of N-Cbz-Tyr-Ser Methyl Ester

Executive Summary & Chemical Profile N-Cbz-Tyr-Ser methyl ester is a protected dipeptide intermediate commonly used in synthetic organic chemistry and drug development. While often perceived as "just a peptide," its spec...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Profile

N-Cbz-Tyr-Ser methyl ester is a protected dipeptide intermediate commonly used in synthetic organic chemistry and drug development. While often perceived as "just a peptide," its specific protecting groups (Carbobenzyloxy and Methyl Ester) dictate its chemical stability and disposal requirements.

This guide moves beyond generic "waste bin" instructions. It treats the disposal process as a reverse-synthesis workflow , ensuring that degradation products (specifically methanol and benzyl alcohol) are managed before they enter the waste stream.

Chemical Component Function Disposal Risk Factor
N-Cbz (Carbobenzyloxy) Amine ProtectionFlammable. Releases benzyl alcohol/toluene upon hydrogenolysis or strong acid exposure.
Tyr-Ser Backbone Peptide SequenceBioactive. Treat as potentially bioactive until denatured/incinerated.
Methyl Ester (-OMe) Carboxyl ProtectionToxic Hydrolysis. Hydrolyzes in aqueous waste to release Methanol (neurotoxic/flammable).
Pre-Disposal Risk Assessment (The "Why")

Scientific Integrity Check: Why do we not simply wash this down the sink with excess water?

  • Hydrolytic Instability: In the presence of aqueous acids or bases (common in drain lines), the methyl ester moiety hydrolyzes, releasing methanol. While small quantities are negligible, cumulative disposal violates EPA restrictions on pouring solvents down drains.

  • Unknown Bioactivity: As a research peptide, the specific biological activity of the Tyr-Ser motif in this protected form is often uncharacterized. The "Precautionary Principle" mandates treating it as a PBT (Persistent, Bioaccumulative, Toxic) substance until incineration.

  • Solvent Incompatibility: This compound is often dissolved in solvents like Dichloromethane (DCM) or Dimethylformamide (DMF). Mixing these with incompatible waste streams (e.g., oxidizers) can trigger exothermic reactions.

Disposal Workflows: Step-by-Step
Scenario A: Solid Waste (Lyophilized Powder or Contaminated Solids)

Applicability: Expired pure substance, contaminated weighing boats, gloves, and paper towels.

  • Containment: Do not use standard trash bags. Use a wide-mouth High-Density Polyethylene (HDPE) jar with a screw-top lid.

  • Labeling: Apply a hazardous waste label.

    • Constituents: "Solid Organic Waste: N-Cbz-Tyr-Ser methyl ester."

    • Hazards: Irritant, Combustible.

  • Segregation: Keep separate from "Sharps" or "Biohazard" waste unless the peptide was used in viral/bacterial culture (in which case, autoclave first, then incinerate).

Scenario B: Liquid Waste (Mother Liquor / HPLC Effluent)

Applicability: Reaction mixtures, HPLC mobile phases containing the peptide.

CRITICAL STEP: You must determine the primary solvent to select the correct waste stream.

  • Stream 1: Halogenated Organic Waste

    • Solvents: Dichloromethane (DCM), Chloroform, Dichloroethane.

    • Action: Pour into the "Halogenated" carboy (typically Red can/label).

    • Reasoning: These solvents require specific high-temperature incineration to prevent dioxin formation.

  • Stream 2: Non-Halogenated Organic Waste

    • Solvents: Methanol, Acetonitrile, DMF, DMSO, Ethyl Acetate.

    • Action: Pour into the "Non-Halogenated" carboy (typically Yellow or Clear can).

    • Reasoning: These are often used for fuel blending (energy recovery).

Decision Logic Visualization

The following diagram outlines the decision matrix for segregating N-Cbz-Tyr-Ser methyl ester waste.

DisposalWorkflow Start Waste Generation: N-Cbz-Tyr-Ser-OMe StateCheck Physical State? Start->StateCheck Solid Solid / Powder StateCheck->Solid Liquid Liquid / Solution StateCheck->Liquid SolidBin Solid Organic Waste Bin (Rigid HDPE Container) Solid->SolidBin SolventCheck Primary Solvent? Liquid->SolventCheck Halo Halogenated (DCM, Chloroform) SolventCheck->Halo Contains Cl, Br, F NonHalo Non-Halogenated (MeOH, ACN, DMF) SolventCheck->NonHalo No Halogens HaloBin Halogenated Waste Carboy (Incineration) Halo->HaloBin NonHaloBin Non-Halogenated Waste Carboy (Fuel Blending) NonHalo->NonHaloBin Label Apply Hazardous Waste Label (List Constituents) SolidBin->Label HaloBin->Label NonHaloBin->Label

Figure 1: Decision tree for segregating peptide waste based on physical state and solvent composition.

Regulatory Compliance & Waste Codes

While this specific peptide is not P-listed or U-listed (commercial chemical products), it falls under "Process Waste."[1]

Regulatory BodyClassificationCode / DesignationNotes
EPA (RCRA) Ignitable Waste D001 Applies if the peptide is in a flammable solvent (Flash point <60°C).
EPA (RCRA) Toxic Waste D000 (General) If the mixture contains specific solvents like Pyridine or Cresol (check TCLP limits).
DOT (Transport) Hazardous Material UN 3077 Often classified as "Environmentally Hazardous Substance, Solid, N.O.S." for bulk transport.
OSHA Irritant H315 / H319 Causes skin and serious eye irritation (Standard for tyrosine esters).

Self-Validating Protocol: Before sealing any waste container, perform the "Compatibility Check" :

  • Is the pH neutral (4-10)? If acidic/basic, neutralize to prevent container degradation.

  • Are oxidizers (e.g., Peroxides) absent? Peptides + Oxidizers = Fire Risk.

Emergency Spill Response

In the event of a spill of N-Cbz-Tyr-Ser methyl ester:

  • Isolate: Evacuate the immediate area if dust is airborne.

  • PPE: Wear Nitrile gloves, safety goggles, and a lab coat.[2] If powder is fine, use an N95 respirator.

  • Containment:

    • Solid: Do not dry sweep (creates dust). Cover with wet paper towels, then scoop into a waste jar.

    • Liquid: Absorb with vermiculite or polypropylene pads.

  • Decontamination: Clean the surface with 10% bleach solution (to degrade the peptide backbone) followed by water.

References
  • American Chemical Society (ACS). Guide to Laboratory Waste Management.[3] (Provides the framework for segregating halogenated vs. non-halogenated waste). [Link]

  • U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Orientation Manual. (Defines D001 Ignitability and waste coding standards). [Link]

  • National Research Council (NRC). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. (Authoritative source on handling unknown toxicity in research chemicals). [Link]

Sources

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